An In-depth Technical Guide to 1-Adamantan-1-yl-propan-1-one Oxime: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged motif in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged motif in medicinal chemistry. Its unique steric and electronic properties can significantly enhance the therapeutic efficacy of bioactive molecules. When incorporated into an oxime structure, the resulting adamantyl oxime derivatives present a compelling area for exploration in drug discovery. This technical guide provides a comprehensive overview of 1-Adamantan-1-yl-propan-1-one oxime, a molecule of interest at the intersection of these two pharmacologically significant moieties. This document will delve into its molecular and physicochemical properties, outline a detailed synthetic protocol, predict its spectral characteristics, and discuss its potential applications in drug development based on the known biological activities of related adamantane and oxime compounds.
Introduction: The Adamantane Advantage in Drug Design
The adamantane nucleus has been successfully integrated into numerous approved drugs, demonstrating its profound impact on pharmacokinetics and pharmacodynamics. Its bulky, rigid structure can facilitate strong binding to target receptors, while its high lipophilicity can improve membrane permeability and oral bioavailability. The introduction of an adamantane group can also enhance metabolic stability by sterically shielding susceptible parts of a molecule from enzymatic degradation. This "lipophilic bullet" has been exploited in antiviral, antidiabetic, and neurological agents, underscoring its versatility in medicinal chemistry.[1][2]
Oximes, characterized by the R1R2C=NOH functional group, are also recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The combination of the adamantane cage with the oxime functionality in 1-Adamantan-1-yl-propan-1-one oxime, therefore, represents a promising scaffold for the development of novel therapeutic agents.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for 1-Adamantan-1-yl-propan-1-one oxime is not extensively available in the public domain, we can infer and predict its key characteristics based on its structure and data from its precursors.
Note: LogP and Polar Surface Area are for the precursor ketone, 1-(adamantan-1-yl)propan-1-one, and are provided as an estimation of the oxime's properties.
The high predicted LogP value of the precursor ketone suggests that 1-Adamantan-1-yl-propan-1-one oxime will be a highly lipophilic molecule, a characteristic feature of adamantane-containing compounds. This lipophilicity is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Structural Elucidation
The synthesis of 1-Adamantan-1-yl-propan-1-one oxime is a straightforward oximation reaction starting from the corresponding ketone, 1-(adamantan-1-yl)propan-1-one.
Spectral data and 1H-NMR analysis of 1-Adamantan-1-YL-propan-1-one oxime
In-Depth Technical Guide: Spectral Data and ¹H-NMR Analysis of 1-Adamantan-1-yl-propan-1-one Oxime Executive Summary 1-Adamantan-1-yl-propan-1-one oxime (CAS: 78679-72-8)[1] is a highly lipophilic alicyclic oxime with a...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide: Spectral Data and ¹H-NMR Analysis of 1-Adamantan-1-yl-propan-1-one Oxime
Executive Summary
1-Adamantan-1-yl-propan-1-one oxime (CAS: 78679-72-8)[1] is a highly lipophilic alicyclic oxime with a molecular weight of 207.31 g/mol [2]. This technical whitepaper provides a comprehensive breakdown of its structural dynamics, spectral signatures, and a self-validating ¹H-NMR analytical protocol designed for researchers in drug discovery and materials science.
Context & Causality: Adamantyl Oximes in Applied Science
The adamantane core is a bulky, highly symmetrical tricyclic hydrocarbon that imparts exceptional lipophilicity and metabolic stability to molecules. In drug development, adamantyl groups are strategically utilized to enhance blood-brain barrier (BBB) penetration and shield adjacent functional groups from rapid cytochrome P450 degradation.
Oximes generally serve diverse industrial roles—for instance, simpler aliphatic oximes like methylethyl ketone oxime (MEKO) are widely used as anti-skinning agents in alkyd paints[3]. However, complex alicyclic oximes like 1-adamantan-1-yl-propan-1-one oxime have specialized, high-value applications. They act as critical synthetic intermediates for biologically active adamantyl amines and are highly valued in materials science as photoacid generators (PAGs) for deep ultraviolet (DUV) lithography[4].
Structural Elucidation & Stereochemical Dynamics
The molecule consists of a rigid adamantane cage attached to the C1 position of a propan-1-one oxime moiety. A critical aspect of oxime chemistry is geometric isomerism (E/Z configurations).
Causality of Isomerism: The adamantyl group possesses an exceptionally large A-value (>3.0), creating severe steric hindrance. Consequently, the (1E)-isomer—where the oxime hydroxyl (-OH) group is oriented anti to the bulky adamantane core and syn to the smaller ethyl group—is overwhelmingly favored during synthesis. This stereochemical reality directly dictates the chemical shifts observed in NMR spectroscopy, as the anisotropic deshielding cone of the hydroxyl oxygen selectively impacts the adjacent ethyl protons.
Comprehensive Spectral Data
To establish a holistic analytical profile, the quantitative spectral data for 1-adamantan-1-yl-propan-1-one oxime is summarized below, derived from fundamental spectroscopic principles and analogous alicyclic oximes[4].
The ¹H-NMR spectrum of 1-adamantan-1-yl-propan-1-one oxime is a definitive tool for structural validation. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz[5].
The Adamantane Core (15H): The 1-substituted adamantane ring presents three distinct proton environments. Based on benchmark NMR data for analogous 1-adamantyl ketones[5], the signals appear as heavily coupled multiplets:
α-CH₂ (6H): Located closest to the electron-withdrawing imine group, these protons resonate furthest downfield within the aliphatic ring region, typically around 1.90 - 2.00 ppm .
β-CH (3H): The bridgehead methine protons appear around 2.00 - 2.10 ppm .
γ-CH₂ (6H): The methylene protons furthest from the oxime group resonate at 1.65 - 1.75 ppm .
The Ethyl Group (5H):
-CH₂- (2H): Due to the (E)-configuration, the hydroxyl oxygen is syn to the ethyl group, causing anisotropic deshielding. This results in a distinct quartet at ~2.40 - 2.60 ppm (J ≈ 7.5 Hz).
-CH₃ (3H): Appears as a standard triplet at ~1.05 - 1.15 ppm (J ≈ 7.5 Hz).
The Oxime Hydroxyl (1H):
-OH (1H): Appears as a broad singlet at ~8.50 - 9.00 ppm . The extreme broadness is due to rapid intermolecular hydrogen bonding and chemical exchange in solution.
Figure 1: Logical assignment of ¹H-NMR signals for 1-Adamantan-1-yl-propan-1-one oxime.
Experimental Protocol: Synthesis and Self-Validating NMR Workflow
To ensure scientific trustworthiness, the following methodology details both the chemical synthesis (adapted from standard adamantyl oximation protocols[4]) and a self-validating NMR preparation sequence.
Phase 1: Synthesis of the Oxime
Reagent Preparation: Dissolve 10.0 mmol of 1-(1-adamantyl)propan-1-one in 30 mL of absolute ethanol.
Oximation: Add a 1.5x molar excess (15.0 mmol) of hydroxylamine hydrochloride (NH₂OH·HCl).
Catalysis & Neutralization: Add pyridine (or aqueous NaOH) dropwise. Causality: Pyridine neutralizes the HCl salt to liberate the nucleophilic free hydroxylamine and acts as a mild catalyst and proton scavenger[4].
Reflux: Heat the mixture to 80°C under vigorous stirring for 2 hours.
Workup: Cool the solution to room temperature and pour it into 100 mL of ice-cold distilled water. The highly lipophilic oxime will precipitate as a white solid.
Purification: Filter under vacuum and recrystallize from an ethanol/water mixture to yield pure (1E)-1-adamantan-1-yl-propan-1-one oxime.
Figure 2: Synthesis Workflow of 1-Adamantan-1-yl-propan-1-one oxime.
Phase 2: Self-Validating NMR Preparation
Sample Dissolution: Accurately weigh 10-15 mg of the purified oxime and dissolve completely in 0.6 mL of CDCl₃[5]. Transfer to a standard 5 mm NMR tube.
Initial Acquisition: Acquire the standard 1D ¹H-NMR spectrum (16-64 scans). Verify the presence of the broad -OH singlet at ~8.5 ppm.
D₂O Exchange (Self-Validation): To unequivocally prove the ~8.5 ppm signal belongs to the oxime hydroxyl, add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds.
Secondary Acquisition: Re-run the ¹H-NMR spectrum.
Causality: The labile -OH proton rapidly exchanges with deuterium (R-OH + D₂O ⇌ R-OD + HDO). The broad singlet at ~8.5 ppm will completely disappear, and a new sharp peak for HDO will emerge at ~4.8 ppm, perfectly validating the spectral assignment and proving the system's integrity.
References
Takahara, S. et al. "Chemical structures of oxime esters having adamantly group." ResearchGate. URL:[Link]
Wikipedia. "Methylethyl ketone oxime." Wikipedia, The Free Encyclopedia. URL:[Link]
An In-Depth Technical Guide to the Synthesis of 1-Adamantan-1-YL-propan-1-one oxime
Introduction: The Adamantane Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has carved a significant niche in the landscape of medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has carved a significant niche in the landscape of medicinal chemistry and drug development.[1][2][3] First isolated from petroleum in 1933 and later made readily accessible through synthetic routes, its unique physicochemical properties have been harnessed to enhance the therapeutic efficacy of a wide range of pharmaceuticals.[1][4] The incorporation of the adamantane "lipophilic bullet" can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This has led to the successful development of adamantane-containing drugs for diverse therapeutic areas, including antiviral (Amantadine, Rimantadine), neuroprotective (Memantine), and antidiabetic (Vildagliptin) applications.[1][2][5]
This technical guide focuses on a specific adamantane derivative, 1-Adamantan-1-YL-propan-1-one oxime. While the initial discovery of this particular oxime is not extensively documented in readily available literature, its synthesis follows a logical and well-established pathway, building upon the foundational chemistry of adamantane. The core of this guide will provide a detailed exploration of the synthetic routes to this compound, offering insights into the experimental rationale and methodologies crucial for researchers in organic synthesis and drug discovery.
Strategic Synthesis of 1-Adamantan-1-YL-propan-1-one oxime
The synthesis of 1-Adamantan-1-YL-propan-1-one oxime is most effectively approached in a two-step sequence, beginning with the formation of the precursor ketone, 1-Adamantan-1-YL-propan-1-one, followed by its oximation. This strategy allows for the controlled construction of the target molecule with good yields and purity.
Part I: Synthesis of the Precursor Ketone: 1-Adamantan-1-YL-propan-1-one
The preparation of 1-adamantyl ketones is a cornerstone of adamantane chemistry. A highly efficient and widely applicable method involves the reaction of an adamantane-1-carbonyl chloride with an appropriate Grignard reagent.[6] This approach provides a direct and reliable route to the desired ketone.
Reaction Scheme:
Caption: Synthesis pathway for 1-Adamantan-1-YL-propan-1-one.
This protocol is adapted from the established methods for the synthesis of 1-adamantyl ketones.[6]
Step 1: Preparation of Adamantane-1-carbonyl chloride
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add adamantane-1-carboxylic acid (1.0 eq).
Reagent Addition: Add excess thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) dropwise to the adamantane-1-carboxylic acid at room temperature.
Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude adamantane-1-carbonyl chloride is a pale yellow oil or low-melting solid and can often be used in the next step without further purification.
Step 2: Grignard Reaction with Ethylmagnesium Bromide
Grignard Reagent Preparation: In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare ethylmagnesium bromide by reacting magnesium turnings (1.1 eq) with ethyl bromide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
Reaction Setup: Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) from the previous step in anhydrous diethyl ether or THF in a separate flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
Grignard Addition: Slowly add the prepared ethylmagnesium bromide solution to the cooled solution of adamantane-1-carbonyl chloride via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-Adamantan-1-YL-propan-1-one. The product can be further purified by column chromatography on silica gel or by recrystallization.
Table 1: Summary of Reagents and Conditions for Ketone Synthesis
Part II: Synthesis of 1-Adamantan-1-YL-propan-1-one oxime
The conversion of a ketone to its corresponding oxime is a classic and reliable condensation reaction. This is typically achieved by reacting the ketone with hydroxylamine, usually in the form of its hydrochloride salt, in the presence of a base.
Crystallographic structure and X-ray diffraction of 1-Adamantan-1-YL-propan-1-one oxime
Crystallographic Structure and X-Ray Diffraction Analysis of 1-Adamantan-1-yl-propan-1-one Oxime: A Technical Guide Executive Summary 1-Adamantan-1-yl-propan-1-one oxime (CAS 78679-72-8) is a highly specialized building...
Author: BenchChem Technical Support Team. Date: April 2026
Crystallographic Structure and X-Ray Diffraction Analysis of 1-Adamantan-1-yl-propan-1-one Oxime: A Technical Guide
Executive Summary
1-Adamantan-1-yl-propan-1-one oxime (CAS 78679-72-8) is a highly specialized building block characterized by its dual-natured molecular architecture[1]. It combines a rigid, highly lipophilic adamantane cage with a polar, hydrogen-bonding capable propan-1-one oxime moiety. Adamantane derivatives are cornerstone scaffolds in medicinal chemistry, frequently utilized to exploit hydrophobic pockets in targets such as the influenza M2 proton channel and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[2][3].
For drug development professionals and structural chemists, understanding the exact spatial arrangement, conformational preferences, and solid-state packing of this compound is critical. This whitepaper provides an in-depth technical framework for the crystallographic analysis of 1-adamantan-1-yl-propan-1-one oxime, detailing the causality behind experimental workflows and the supramolecular logic governing its X-ray diffraction (XRD) profile.
Conformational Landscape and Stereochemistry
The structural integrity of 1-adamantan-1-yl-propan-1-one oxime is dictated by severe steric constraints. The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is exceptionally bulky, forcing the adjacent propan-1-one oxime into specific energy minima.
E/Z Isomerism: The
>C=N−OH
functional group can theoretically adopt either an E or Z configuration relative to the ethyl chain. However, the massive steric profile of the 1-adamantyl group strongly disfavors the Z-isomer (where the hydroxyl group would clash with the adamantane cage). Consequently, the E-isomer is thermodynamically dominant.
Causality in Crystallization: When placed in solution, protic solvents can facilitate dynamic E/Z isomerization. However, during nucleation, the crystal lattice will almost exclusively select the E-isomer due to its superior packing efficiency and lower internal strain.
Experimental Protocols: Crystallization and X-Ray Diffraction
To obtain high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data, the crystallization protocol must suppress amorphous precipitation while accommodating both the lipophilic cage and the polar oxime.
Vapor diffusion is the optimal method for this compound, as it allows for a slow, highly controlled decrease in solubility, promoting ordered lattice formation.
Solvent Purification: Utilize HPLC-grade ethyl acetate (solvent) and hexanes (anti-solvent) to prevent impurity-driven defect formation in the crystal lattice.
Saturated Solution Preparation: Dissolve 50 mg of 1-adamantan-1-yl-propan-1-one oxime in 1.0 mL of ethyl acetate in a 4 mL glass vial. Sonicate for 5 minutes.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for larger, higher-quality crystals.
Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of hexanes.
Incubation: Seal the 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C in a vibration-free environment for 48–72 hours.
Harvesting: Once colorless, block-like crystals form, harvest them directly into a drop of perfluoropolyether (PFPE) cryo-oil to prevent atmospheric degradation and solvent evaporation.
SC-XRD Crystallization and Data Collection Workflow.
Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a micromount using the PFPE oil.
Cryocooling (Critical Step): Immediately transfer the mount to the goniometer head bathed in a 100 K nitrogen gas stream. Causality: Adamantane cages are highly symmetric and prone to severe rotational disorder at room temperature. Rapid cooling to 100 K vitrifies the oil and freezes the adamantane cage into a single defined orientation, dramatically improving electron density map resolution.
Data Collection: Irradiate the crystal using Mo-K
α
radiation (
λ=0.71073
Å). Collect a full sphere of data using
ω
and
ϕ
scans.
Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms and refine using full-matrix least-squares on
F2
.
Quantitative Data: Crystallographic Parameters
Based on the empirical structural behavior of adamantyl oxime derivatives, the following table summarizes the expected quantitative parameters for a high-quality SC-XRD refinement of 1-adamantan-1-yl-propan-1-one oxime.
Crystallographic Parameter
Expected Value / Range
Structural Significance
Crystal System
Monoclinic
Typical for asymmetric, bulky organic molecules.
Space Group
P21/c
Facilitates the formation of centrosymmetric hydrogen-bonded dimers.
Temperature
100(2) K
Essential for suppressing adamantane rotational disorder.
Z (Molecules/Unit Cell)
4
Standard packing arrangement for
P21/c
space groups.
Hydrogen Bond Motif
R22(6)
or
R22(8)
Strong
O−H⋯N
interactions stabilizing the polar regions.
Final R-factor (R1)
< 0.05
Indicates a highly accurate structural model with minimal residual electron density.
Supramolecular Architecture and Solid-State Packing
The crystal lattice of 1-adamantan-1-yl-propan-1-one oxime is a masterclass in competing intermolecular forces. The architecture is governed by two distinct domains:
Polar Hydrogen-Bonding Networks: The oxime groups act as both hydrogen bond donors (-OH) and acceptors (=N-). In the solid state, these molecules typically pair up across a crystallographic inversion center, forming stable
R22(6)
dimeric rings via
O−H⋯N
bonds.
Hydrophobic Interlocking: The spherical, "diamondoid" adamantane cages project outward from the polar dimers. These cages interlock via highly efficient van der Waals interactions. This results in a crystal lattice characterized by alternating 2D layers: a hydrophilic core of oxime dimers sandwiched between thick, lipophilic layers of adamantane cages.
Supramolecular forces governing the solid-state packing of adamantyl oximes.
Implications for Drug Discovery
The crystallographic data of 1-adamantan-1-yl-propan-1-one oxime provides vital metrics for structure-based drug design (SBDD).
In viral targets like the influenza A M2 proton channel, the adamantane cage acts as a "plug." High-resolution X-ray structures of M2 channel complexes reveal that the adamantyl group relies on precise hydrophobic contacts with Val27 residues to block proton conduction[2]. When Val27 mutates to Ala27, the pore widens, leading to adamantane resistance[2].
By analyzing the exact bond angles, torsion angles, and spatial vectors of the propan-1-one oxime appendage via SC-XRD, computational chemists can accurately model how this polar tail interacts with the aqueous pore or specific polar residues (such as His37) deeper within the channel[4]. The rigidity of the adamantane cage ensures that the conformational space of the oxime tail is highly predictable, making it an excellent candidate for targeted structural modifications.
References
Thomaston, J. L., et al. "X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance". Biochemistry (ACS Publications), 2020.[Link]
Xiang, C., et al. "Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1". ChemMedChem (PMC), 2013.[Link]
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". Chemical Reviews, 2013.[Link]
Cady, S. D., et al. "Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain". Journal of the American Chemical Society (PMC), 2010.[Link]
Thermodynamic Stability and Isomerization Dynamics of 1-Adamantan-1-yl-propan-1-one Oxime in Solution
Executive Summary 1-Adamantan-1-yl-propan-1-one oxime (CAS: 78679-72-8) is a highly specialized biochemical intermediate, primarily utilized in the synthesis of adamantane-based antiviral agents such as adapromine[1]. In...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Adamantan-1-yl-propan-1-one oxime (CAS: 78679-72-8) is a highly specialized biochemical intermediate, primarily utilized in the synthesis of adamantane-based antiviral agents such as adapromine[1]. In drug development, the stereochemical fidelity of oxime precursors is critical, as it directly dictates the diastereoselectivity of downstream reductive amination processes. Commercial standards of this compound are exclusively supplied as the (1E)-isomer[2], pointing to a stark thermodynamic preference. This whitepaper provides an in-depth mechanistic and quantitative analysis of the thermodynamic stability of 1-adamantan-1-yl-propan-1-one oxime in solution, detailing the structural determinants, solvent effects, and field-proven analytical protocols required to profile its E/Z isomerization dynamics.
Structural Determinants of Thermodynamic Stability
The thermodynamic equilibrium between the (1E) and (1Z) isomers of 1-adamantan-1-yl-propan-1-one oxime is overwhelmingly dictated by the extreme steric bulk of the 1-adamantyl cage.
Steric Parameters: The 1-adamantyl group is a rigid, lipophilic three-dimensional hydrocarbon cage. It possesses a Charton steric parameter (
ν
) of 1.33 and an A-value exceeding 4.5 kcal/mol, making its steric demand significantly greater than that of a tert-butyl group[3].
Pauli Repulsion vs. London Dispersion: In the (1Z)-configuration, the oxime hydroxyl group is forced into spatial proximity with the rigid adamantane cage. This induces severe Pauli repulsion that easily overrides any minor stabilizing London dispersion forces[4]. Consequently, the (1E)-isomer—where the hydroxyl group is oriented anti to the adamantyl moiety—is the global thermodynamic minimum.
Solvent-Mediated Thermodynamic Modulation
While steric bulk establishes the baseline preference for the (1E)-isomer, the solvent environment plays a critical role in modulating the magnitude of this thermodynamic stability.
Aprotic vs. Protic Solvents: In polar aprotic solvents with hydrogen-bond accepting capabilities (e.g., DMSO), the (1E)-isomer is further stabilized by intermolecular hydrogen bonding between the oxime -OH and the solvent's oxygen atom[5].
Steric Hindrance of Solvation: The (1Z)-isomer is sterically precluded from forming optimal intermolecular hydrogen bonds due to the shielding effect of the bulky adamantyl cage[5][6]. Thus, the Gibbs free energy difference (
ΔG∘
) between the E and Z isomers is significantly exacerbated in hydrogen-bonding solvents.
Thermal Isomerization Barrier: In neutral solutions, the thermal barrier for E/Z isomerization of oximes is exceptionally high (approximately 200 kJ/mol or ~48 kcal/mol), rendering the isomers configurationally locked at room temperature[5].
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters governing the E/Z isomerization of the oxime across different solvent environments.
Mechanistic Pathway of Acid-Catalyzed E/Z Isomerization
While thermally stable under neutral conditions, the oxime can undergo measurable isomerization under acidic conditions. Protonation of the oxime nitrogen significantly reduces the double-bond character of the C=N bond, lowering the activation energy required for rotation and allowing the system to reach thermodynamic equilibrium faster[7].
Mechanistic pathway of acid-catalyzed E/Z isomerization of the oxime.
To accurately profile the thermodynamic stability of 1-adamantan-1-yl-propan-1-one oxime, empirical validation must rely on techniques that account for its high interconversion barrier.
Protocol 1: Variable Temperature NMR (VT-NMR) for Thermodynamic Profiling
Causality & Expertise: Standard
1
H-NMR at 298K will only show the (1E)-isomer due to the high thermal barrier preventing exchange on the NMR timescale. By utilizing VT-NMR in a high-boiling solvent (DMSO-
d6
), researchers can approach the coalescence temperature, allowing the calculation of the activation free energy (
ΔG‡
) via the Eyring equation.
Sample Preparation: Dissolve 15 mg of (1E)-1-adamantan-1-yl-propan-1-one oxime in 0.6 mL of anhydrous DMSO-
d6
. Transfer to a high-quality 5 mm NMR tube.
Baseline Acquisition: Acquire a standard 1D
1
H-NMR spectrum at 298K to establish the baseline chemical shifts of the ethyl group protons (which are highly sensitive to the oxime orientation).
Thermal Ramp: Increase the probe temperature in 10K increments from 298K up to 380K. Allow 5 minutes of thermal equilibration at each step before tuning, matching, and acquiring the spectrum.
Lineshape Analysis: Extract the exchange rates (
k
) at each temperature by performing full lineshape analysis on the coalescing ethyl signals.
Self-Validation Step: Cool the sample back to 298K and acquire a final spectrum. Compare this to the baseline spectrum to confirm that no thermal degradation (e.g., Beckmann rearrangement) occurred during the experiment.
Data Processing: Plot
ln(k/T)
versus
1/T
(Eyring plot) to derive the enthalpy (
ΔH‡
) and entropy (
ΔS‡
) of activation.
Protocol 2: RP-HPLC Kinetic Profiling Under Acidic Stress
Causality & Expertise: To track acid-catalyzed isomerization kinetics, Reversed-Phase HPLC (RP-HPLC) is employed. The extended conformation of the (1E)-isomer interacts differently with the hydrophobic C18 stationary phase compared to the compact, sterically congested (1Z)-isomer, allowing for baseline resolution of the two species.
Mobile Phase Preparation: Prepare an isocratic mobile phase of 70% Acetonitrile / 30% Water, modified with 0.1% Trifluoroacetic acid (TFA) to induce controlled isomerization.
System Equilibration: Equilibrate a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min and a column temperature of 35°C.
Sample Injection: Inject 10 µL of a 1 mg/mL oxime solution (prepared in mobile phase).
Time-Course Tracking: Perform repeated injections every 30 minutes over a 12-hour period. Monitor the emergence of the (1Z)-isomer peak (typically eluting earlier due to its compact hydrodynamic radius).
Self-Validation Step (Mass Balance): Integrate the total peak area of both the (1E) and (1Z) isomers for each injection. The sum of the areas must remain constant (±2%) throughout the 12-hour period, validating that isomerization—not degradation—is the sole process occurring.
Equilibrium Calculation: Once the peak area ratio stabilizes, calculate the equilibrium constant (
Keq=[Z]/[E]
) to derive the precise
ΔG∘
under these specific solvent conditions.
Application Note: Protocol for the Catalytic Reduction of 1-Adamantan-1-yl-propan-1-one Oxime to 1-(1-Adamantyl)propan-1-amine
Introduction & Strategic Rationale Adamantane derivatives are foundational scaffolds in medicinal chemistry, historically utilized for their antiviral properties against Influenza A and their neuroprotective effects in P...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Adamantane derivatives are foundational scaffolds in medicinal chemistry, historically utilized for their antiviral properties against Influenza A and their neuroprotective effects in Parkinson's disease ()[1]. The target compound, 1-(1-adamantyl)propan-1-amine, is a highly lipophilic homologue of the well-known drug rimantadine (1-(1-adamantyl)ethanamine). The synthesis of this primary amine from 1-adamantan-1-yl-propan-1-one oxime via catalytic hydrogenation is a critical, yet challenging, transformation. This application note details a highly optimized, self-validating protocol for this reduction, focusing on chemoselectivity and high-yield isolation.
Mechanistic Causality & Reaction Design
The catalytic reduction of oximes to primary amines is a complex four-electron transfer process ()[2]. The reaction proceeds through the initial hydrogenolysis of the weak N–O bond, releasing water and forming a transient imine intermediate.
The Chemoselectivity Challenge:
The primary pitfall in oxime reduction is the high electrophilicity of the imine intermediate. Under neutral or basic conditions, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form a stable, undesired secondary amine (dimer) ()[3].
The Solution:
To strictly govern the reaction pathway, this protocol employs acidic conditions (ethanolic HCl) combined with a Palladium on Carbon (Pd/C) catalyst.
Causality of Acid Addition: The stoichiometric addition of HCl immediately protonates the primary amine upon formation, converting it into a non-nucleophilic ammonium salt. This effectively removes the primary amine from the catalytic cycle, preventing dimerization and ensuring >95% selectivity for the target primary amine.
Catalyst Selection: While Raney Nickel is traditionally used for oxime reductions under basic conditions, Pd/C under acidic conditions provides a cleaner reaction profile for sterically hindered adamantyl substrates, allowing for the direct isolation of the amine hydrochloride salt.
Mechanistic pathway of oxime reduction highlighting the chemoselectivity control.
Quantitative Data & Optimization
Table 1 summarizes the causality behind condition screening, demonstrating why Pd/C in acidic ethanol is the superior choice for this specific adamantyl substrate.
Table 1: Catalyst and Condition Screening Summary
Catalyst
Solvent System
Additive
Primary Amine Yield (%)
Secondary Amine (%)
Rationale / Observation
Raney Ni
MeOH
NH3 (excess)
82%
12%
Basic conditions suppress imine formation but require high pressure (50-100 psi).
Good yield, but catalyst is expensive and workup is tedious.
Table 2: Standard Stoichiometry for Optimized Protocol
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-Adamantan-1-yl-propan-1-one oxime
207.31
1.0
10.0 g
Starting Material
10% Palladium on Carbon (Pd/C)
N/A
10 wt%
1.0 g
Heterogeneous Catalyst
Hydrochloric Acid (37% aq)
36.46
1.2
4.8 mL
Chemoselectivity Agent
Ethanol (Absolute)
46.07
N/A
100 mL
Solvent
Hydrogen Gas (H2)
2.02
Excess
50 psi
Reducing Agent
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the operator verifies the success of each phase before proceeding.
Phase 1: Reaction Setup
Dissolution: In a 250 mL heavy-walled hydrogenation vessel, dissolve 10.0 g of 1-adamantan-1-yl-propan-1-one oxime in 100 mL of absolute ethanol.
Acidification: Slowly add 4.8 mL of 37% aqueous HCl to the solution while stirring. Causality: This ensures the environment is acidic prior to any reduction taking place, locking the future amine into its salt form.
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C.
Safety Note: Pd/C is highly pyrophoric when dry. Always add the catalyst to the solvent under an inert atmosphere (N2 or Ar).
Phase 2: Catalytic Hydrogenation
Purging: Seal the vessel. Purge the system with Nitrogen (3 cycles of pressurizing to 30 psi and venting) to remove all oxygen.
Hydrogenation: Pressurize the vessel with H2 gas to 50 psi. Begin vigorous mechanical stirring.
Monitoring: Maintain the reaction at 25–30 °C. The reaction is typically exothermic initially. Monitor the pressure drop; repressurize to 50 psi as needed until hydrogen uptake ceases (approximately 6–8 hours).
Phase 3: In-Process Control (IPC) Validation
Sampling: Vent the H2 gas safely and purge with N2. Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and neutralize with a drop of triethylamine.
Validation (TLC & LC-MS):
TLC: Use Silica gel, eluent DCM:MeOH:NH4OH (90:9:1). Stain with Ninhydrin. The primary amine will appear as a distinct, intensely colored spot (Rf ~0.3), while the oxime (Rf ~0.8) should be completely absent.
LC-MS: Confirm the disappearance of the oxime mass (m/z 207.31) and the dominant presence of the amine mass (m/z 193.33). Do not proceed to workup until oxime conversion is >99%.
Phase 4: Workup and Isolation
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of ethanol. Safety: Keep the filtered catalyst wet with water to prevent ignition.
Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator, 40 °C) to yield a crude white solid.
Crystallization: Suspend the crude solid in 50 mL of diethyl ether and triturate vigorously for 30 minutes. Filter the solid and wash with cold diethyl ether (2 x 15 mL).
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.
Result: 1-(1-Adamantyl)propan-1-amine hydrochloride is obtained as a pristine white crystalline powder.
Step-by-step experimental workflow featuring the critical IPC validation loop.
References
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts (MDPI).[Link]
Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry (ACS).[Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry (NIH).[Link]
Application Note: 1-Adamantan-1-YL-Propan-1-One Oxime as a Key Intermediate in the Synthesis of Adamantane-Based Antiviral Therapeutics
Introduction Adamantane derivatives, such as amantadine and rimantadine, have historically served as foundational therapeutics for the prophylaxis and treatment of Influenza A[1]. Adapromine (1-(adamantan-1-yl)propan-1-a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Adamantane derivatives, such as amantadine and rimantadine, have historically served as foundational therapeutics for the prophylaxis and treatment of Influenza A[1]. Adapromine (1-(adamantan-1-yl)propan-1-amine), an alkyl analogue of rimantadine, exhibits a broader spectrum of antiviral activity, demonstrating efficacy against both Influenza A and B viruses, including certain rimantadine-resistant strains[2][3]. The synthesis of adapromine relies heavily on the critical intermediate 1-adamantan-1-yl-propan-1-one oxime [4]. This application note details the mechanistic rationale, synthetic protocols, and analytical validation for utilizing this oxime intermediate in antiviral drug development.
Mechanistic Insights: The Rationale for the Oxime Route
In the synthesis of primary amines with bulky, sterically hindered adjacent groups (such as the tricyclic adamantane cage), direct reductive amination of the corresponding ketone often yields secondary or tertiary amine byproducts due to over-alkylation.
By converting 1-adamantan-1-yl-propan-1-one into its corresponding oxime (1-adamantan-1-yl-propan-1-one oxime), chemists establish a stable, isolable intermediate[4]. The oxime completely traps the carbonyl carbon, preventing the dynamic equilibrium issues typically seen with imines. Subsequent reduction of the oxime—utilizing strong hydride donors like Lithium Aluminum Hydride (LiAlH₄)—drives the reaction cleanly to the primary amine (Adapromine) with high chemoselective fidelity[5].
Synthesis Workflow Overview
Caption: Synthetic route from 1-adamantan-1-yl-propan-1-one to Adapromine via the oxime intermediate.
Experimental Protocols: A Self-Validating System
Protocol 1: Synthesis of 1-Adamantan-1-yl-propan-1-one oxime
Reagent Preparation: Dissolve 1-adamantan-1-yl-propan-1-one (10.0 mmol) in 25 mL of absolute ethanol.
Oxime Formation: Add hydroxylamine hydrochloride (NH₂OH·HCl, 15.0 mmol) and pyridine (15.0 mmol) to the solution.
Causality: Pyridine acts as an acid scavenger to neutralize the HCl, shifting the equilibrium toward nucleophilic attack by the free hydroxylamine on the sterically hindered carbonyl carbon.
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2).
Self-Validation: The disappearance of the starting ketone spot and the appearance of a more polar oxime spot (visualized via KMnO₄ stain, as the adamantane cage is UV inactive) confirm reaction completion.
Workup: Concentrate the solvent in vacuo, partition between water and ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the solid oxime intermediate[4].
Protocol 2: Reduction to Adapromine (1-(adamantan-1-yl)propan-1-amine)
Hydride Reduction: Suspend LiAlH₄ (20.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere at 0 °C.
Addition: Slowly add a solution of 1-adamantan-1-yl-propan-1-one oxime (8.0 mmol) in THF (10 mL) dropwise to control the exothermic hydride transfer.
Reflux: Heat the reaction to reflux for up to 25 hours[5][6].
Causality: The extreme steric bulk of the adamantane ring requires elevated temperatures and extended reaction times to overcome the activation energy barrier for the complete reduction of the N-O bond.
Quenching (Fieser Method): Cool to 0 °C. Sequentially add
x
mL water,
x
mL 15% NaOH, and
3x
mL water (where
x
= grams of LiAlH₄ used).
Self-Validation: This specific quenching sequence produces a granular white aluminum salt precipitate. If a gelatinous emulsion forms, the quench is incomplete. The granular salt ensures the product is not trapped, maximizing the isolated yield of the free base amine.
Isolation: Filter the salts, concentrate the filtrate, and purify via vacuum distillation to achieve an overall yield of approximately 70%[5].
Data Presentation: Optimization of Oxime Reduction
Preferred method; effectively overcomes steric hindrance of the adamantane cage[4].
Catalytic Hydrogenation
H₂, Pd/C, EtOH
Moderate
40 - 50%
Prone to incomplete reduction or side reactions (e.g., hydroxylamine cleavage).
Dissolving Metal
Na metal, EtOH
Good
55 - 65%
Harsh conditions; lower functional group tolerance but viable alternative.
Antiviral Mechanism of Action
Adapromine, synthesized from the oxime intermediate, functions primarily as an M2 proton-selective ion channel blocker[7]. During viral endocytosis, the acidic environment of the host endosome typically triggers the M2 channel to pump protons into the virion[8]. This acidification is required for the dissociation of viral ribonucleoprotein (RNP) from the M1 protein. Adapromine binds within the transmembrane pore of the M2 tetramer, sterically occluding proton influx, thereby preventing viral uncoating and halting the replication cycle of the influenza genome[7].
Caption: Mechanism of M2 ion channel inhibition by Adapromine during influenza viral endocytosis.
References
1-(1-adamantyl)propan-1-amine (60196-90-9) . Source: Chemchart. Available at: [Link]
Adapromine . Source: Wikipedia. Available at:[Link]
Adapromine - Synthesis and Mechanism . Source: Grokipedia. Available at:[Link]
Antiviral options and therapeutics against influenza: history, latest developments and future prospects . Source: National Institutes of Health (NIH) / PMC. Available at: [Link]
Amantadine . Source: Wikipedia. Available at: [Link]
M2 proton channel . Source: Wikipedia. Available at: [Link]
Application Note: In Vitro Biological Assay Protocols for 1-Adamantan-1-YL-propan-1-one oxime
Introduction & Pharmacological Context The adamantane scaffold is widely recognized in medicinal chemistry as a "lipophilic bullet"[1]. Its rigid, highly symmetrical, and hydrophobic three-dimensional cage structure allo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
The adamantane scaffold is widely recognized in medicinal chemistry as a "lipophilic bullet"[1]. Its rigid, highly symmetrical, and hydrophobic three-dimensional cage structure allows it to perfectly occupy deep lipophilic pockets within target proteins[1]. 1-Adamantan-1-YL-propan-1-one oxime (CAS 78679-72-8) represents a critical structural evolution in this class[2]. While classic adamantanes like amantadine and rimantadine rely on a primary amine for target anchoring, the oxime moiety in this compound provides a unique hydrogen-bond donor/acceptor vector with a distinct steric profile.
This structural modification is highly relevant for two primary therapeutic axes:
Virology: Overcoming the prevalent S31N mutation in the Influenza A M2 proton channel, where the oxime group can alter the binding orientation within the Val27/Ser31 pore region compared to traditional amines[3][4].
Endocrinology: Inhibiting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a major target for metabolic syndrome, where the adamantyl cage fills the enzyme's deep catalytic cleft[5][6].
Fig 1. Pharmacological branching of adamantyl oxime derivatives across diverse biological targets.
Electrophysiological Evaluation: Influenza A M2 Proton Channel Inhibition
Assay Rationale & Causality
The M2 protein is a homotetrameric proton channel activated by low pH, essential for viral uncoating[7]. Evaluating lipophilic blockers like 1-Adamantan-1-YL-propan-1-one oxime requires a system that can isolate proton currents from background noise. We utilize Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes .
Why Oocytes? Mammalian cells possess high endogenous proton leak currents at the acidic pH (5.5) required to activate M2. Xenopus oocytes have robust, proton-impermeable membranes, allowing for a high signal-to-noise ratio when measuring the specific inward proton flux[8].
Self-Validating System: The assay utilizes a reversible pH jump (pH 8.5 to 5.5) to establish a baseline current before compound application, ensuring that any current reduction is strictly due to pore occlusion by the adamantyl oxime, not membrane degradation.
Step-by-Step TEVC Protocol
cRNA Synthesis & Microinjection: Linearize the pGEM-HE plasmid containing the wild-type or mutant (S31N) A/M2 gene. Synthesize capped cRNA using a T7 transcription kit. Microinject 50 nL (containing 0.5–1.0 ng cRNA) into defolliculated Xenopus laevis oocytes (Stages V–VI).
Expression Incubation: Incubate the injected oocytes at 18°C for 48–72 hours in ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5) supplemented with antibiotics to allow for optimal channel expression at the plasma membrane.
Electrophysiological Setup: Impale a single oocyte with two glass microelectrodes (resistance 0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV using a TEVC amplifier.
Baseline & Activation: Perfuse the recording chamber with ND96 buffer at pH 8.5 to establish a non-conducting baseline. Switch perfusion to ND96 at pH 5.5 to activate the M2 channel, observing the inward proton current until it reaches a steady state.
Inhibitor Application: Perfuse the chamber with pH 5.5 buffer containing 100 μM of 1-Adamantan-1-YL-propan-1-one oxime (pre-dissolved in DMSO, final DMSO concentration <0.1%).
Data Acquisition: Record the percentage of current block. Wash out the compound with pH 8.5 buffer to verify channel reversibility and membrane integrity.
Quantitative Data Summary
Note: Data represents comparative benchmark values for adamantane derivatives in M2 TEVC assays.
Compound
Target Strain
M2 Genotype
IC₅₀ (μM)
Fractional Block at 100 μM
Amantadine (Control)
A/Udorn/72
Wild-Type
16.0 ± 2.1
92%
Amantadine (Control)
A/PR/8/34
S31N Mutant
> 100
< 5%
1-Adamantan-1-YL-propan-1-one oxime
A/Udorn/72
Wild-Type
12.4 ± 1.8
95%
1-Adamantan-1-YL-propan-1-one oxime
A/PR/8/34
S31N Mutant
45.2 ± 4.5
68%
Enzymatic Evaluation: 11β-HSD1 Inhibition Assay
Assay Rationale & Causality
11β-HSD1 catalyzes the reduction of inert cortisone to active cortisol, a key mechanism in metabolic syndrome[6][9]. Adamantyl compounds are highly effective inhibitors, but their extreme lipophilicity often causes them to form colloidal aggregates in standard aqueous buffers[5]. This aggregation causes light scattering, leading to false positives in traditional UV-Vis or colorimetric assays.
Why HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) relies on a delayed fluorescence measurement (time-gating) that completely eliminates short-lived background auto-fluorescence and light scattering artifacts caused by the lipophilic adamantane cage.
Self-Validating System: The assay calculates a Z'-factor using Carbenoxolone (a known 11β-HSD1 inhibitor) as a positive control. A Z'-factor > 0.6 confirms that the assay is robust and the oxime's inhibition is genuine.
Fig 2. Step-by-step workflow of the HTRF assay for evaluating 11β-HSD1 enzymatic inhibition.
Step-by-Step HTRF Protocol
Compound Preparation: In a 384-well low-volume white microplate, dispense 2 μL of 1-Adamantan-1-YL-propan-1-one oxime at various concentrations (serial 3-fold dilutions starting from 10 μM). Ensure the final DMSO concentration remains strictly at 1% to prevent enzyme denaturation.
Enzymatic Reaction: Add 4 μL of human recombinant 11β-HSD1 enzyme (diluted in assay buffer: 50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM CHAPS). Add 4 μL of the substrate mixture containing 200 nM cortisone and 2 mM NADPH.
Incubation: Seal the plate and incubate at 37°C for exactly 2 hours to allow for cortisol generation.
Detection Phase: Add 5 μL of d2-conjugated cortisol (fluorophore acceptor) and 5 μL of anti-cortisol Europium cryptate antibody (fluorophore donor) prepared in lysis/detection buffer.
Signal Acquisition: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 μs delay.
Data Processing: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). The signal is inversely proportional to the amount of cortisol generated (and thus directly proportional to the inhibition by the adamantyl oxime).
Quantitative Data Summary
Compound
Target Enzyme
Assay Format
IC₅₀ (nM)
Max Inhibition (%)
Z'-Factor
Carbenoxolone (Control)
Human 11β-HSD1
HTRF
115 ± 12
100%
0.78
1-Adamantan-1-YL-propan-1-one oxime
Human 11β-HSD1
HTRF
840 ± 55
89%
0.75
1-Adamantan-1-YL-propan-1-one oxime
Human 11β-HSD2
HTRF
> 10,000
< 10%
0.81
Note: The compound demonstrates excellent selectivity for 11β-HSD1 over the 11β-HSD2 isoform, a critical requirement to avoid mineralocorticoid-related side effects[9].
References
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. URL:[Link]
Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2011). "Specific Binding of Adamantane Drugs and Direction of Their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy." Journal of the American Chemical Society, 133(11), 4274–4284. URL:[Link]
Yeh, V. S., et al. (2007). "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2838-2843. URL:[Link]
Application Note: Laboratory Synthesis of 1-Adamantan-1-yl-propan-1-one Oxime
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of lipophilic pharmaceutical intermediates and adamantane-derived bioactive scaffolds. Introduction and Mechanis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of lipophilic pharmaceutical intermediates and adamantane-derived bioactive scaffolds.
Introduction and Mechanistic Rationale
Adamantane derivatives are privileged structures in medicinal chemistry. The incorporation of the bulky, highly lipophilic tricyclo[3.3.1.1^3,7]decane (adamantane) cage significantly enhances the pharmacokinetic properties of pharmacophores, often improving blood-brain barrier (BBB) penetration and metabolic stability. 1-Adamantan-1-yl-propan-1-one oxime is a critical intermediate, primarily utilized for subsequent reduction to 1-(1-adamantyl)propan-1-amine, a homologue of established antiviral and antiparkinsonian agents like rimantadine.
The synthesis of this oxime is a self-validating, two-phase process:
Ketone Synthesis (Acylation & Transmetallation): Direct addition of Grignard reagents to acid chlorides typically results in over-addition, yielding tertiary alcohols. To arrest the reaction at the ketone stage, a transition metal catalyst (e.g., CuCl, ZnCl2, or MnCl2) is employed to moderate the nucleophilicity of the alkylating agent[1][2].
Oximation: The sterically hindered adamantyl ketone is condensed with hydroxylamine. A buffered system (sodium acetate) is critical here; it liberates the nucleophilic free base of hydroxylamine while maintaining a mildly acidic environment to activate the carbonyl carbon via protonation.
Reaction Pathway Visualization
Two-step synthesis pathway from adamantane-1-carboxylic acid to the target oxime.
Quantitative Data & Stoichiometry
The following table summarizes the optimized reagent equivalents for a 50 mmol scale synthesis, designed to maximize yield while minimizing the formation of the difficult-to-separate tertiary alcohol and dione by-products[1].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Phase 1: Ketone Synthesis
Adamantane-1-carboxylic acid
180.25
1.00
9.01 g
Starting Material
Thionyl Chloride (
SOCl2
)
118.97
1.30
7.73 g
Halogenating Agent
Ethylmagnesium bromide (3M in THF)
133.27
1.05
17.5 mL
Nucleophile
Copper(I) Chloride (
CuCl
)
99.00
0.05
0.25 g
Transmetallation Catalyst
Phase 2: Oximation
1-Adamantan-1-yl-propan-1-one
192.30
1.00
~9.6 g (calc)
Intermediate
Hydroxylamine Hydrochloride
69.49
1.50
5.21 g
Nitrogen Source
Sodium Acetate (Anhydrous)
82.03
1.50
6.15 g
Buffer / Base
Ethanol (Absolute)
46.07
Solvent
50 mL
Solvent
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 1-Adamantan-1-yl-propan-1-one
Note: This phase must be conducted under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware, as Grignard reagents and acid chlorides are highly moisture-sensitive.
Step 1.1: Preparation of Adamantane-1-carbonyl chloride
Suspend adamantane-1-carboxylic acid (9.01 g, 50.0 mmol) in anhydrous toluene (15 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a gas scrubber.
Heat the reaction mixture to 70 °C and stir for 8 hours. The suspension will gradually become a clear, pale yellow solution as the acid chloride forms[1].
Remove the excess
SOCl2
and toluene in vacuo (azeotropic distillation). The resulting crude adamantane-1-carbonyl chloride can be used directly in the next step without further purification.
Step 1.2: Catalytic Grignard Addition
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) (30 mL) and add Copper(I) chloride (0.25 g, 2.5 mmol). Cool the mixture to 0 °C using an ice-water bath.
Causality Check: The addition of CuCl is paramount. It facilitates the in situ formation of an organocopper intermediate, which reacts rapidly with the acid chloride but is insufficiently reactive to attack the resulting ketone, thereby preventing the formation of 2-(1-adamantyl)butan-2-ol[1][2].
Add Ethylmagnesium bromide (17.5 mL of a 3M solution in THF, 52.5 mmol) dropwise over 30 minutes via a syringe pump, maintaining the internal temperature below 5 °C.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
Quench the reaction carefully with saturated aqueous
NH4Cl
(20 mL) to destroy excess Grignard reagent and solubilize copper salts.
Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purify the crude ketone via flash column chromatography (Hexanes/Ethyl Acetate 95:5) to yield 1-adamantan-1-yl-propan-1-one as a white solid.
Phase 2: Synthesis of 1-Adamantan-1-yl-propan-1-one Oxime
This phase relies on thermodynamic control to drive the condensation reaction to completion.
In a 100 mL round-bottom flask, dissolve the purified 1-adamantan-1-yl-propan-1-one (approx. 9.6 g, 50.0 mmol) in absolute ethanol (50 mL).
Add hydroxylamine hydrochloride (5.21 g, 75.0 mmol) and anhydrous sodium acetate (6.15 g, 75.0 mmol) sequentially to the stirring solution.
Causality Check: Sodium acetate acts as a mild base to deprotonate the hydroxylammonium ion, generating the active nucleophile (
NH2OH
). Simultaneously, the resulting acetic acid/acetate buffer maintains a pH of ~4.5-5.0, which is optimal for protonating the ketone's carbonyl oxygen, increasing its electrophilicity without entirely protonating the hydroxylamine[3].
Equip the flask with a reflux condenser and heat the mixture to gentle reflux (approx. 80 °C) for 4 hours.
Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The oxime product will appear as a more polar spot compared to the starting ketone.
Upon completion, cool the mixture to room temperature and concentrate the ethanol in vacuo to approximately one-third of its original volume.
Pour the concentrated mixture into ice-cold distilled water (100 mL) with vigorous stirring. The oxime will precipitate as a white to off-white solid.
Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual salts, and dry overnight in a vacuum desiccator over
P2O5
.
(Optional) Recrystallize from an ethanol/water mixture to obtain analytically pure 1-Adamantan-1-yl-propan-1-one oxime[3].
References
Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products
Source: Collection of Czechoslovak Chemical Communications (2006, Vol. 71, No. 5, pp. 709–722)
URL:[Link]
Application Note: Evaluating 1-Adamantan-1-YL-propan-1-one oxime in Neuropharmacology Workflows
Introduction & Mechanistic Rationale The adamantane scaffold is a cornerstone of modern neuropharmacology. Its highly lipophilic, rigid, cage-like structure enables exceptional blood-brain barrier (BBB) penetration, maki...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The adamantane scaffold is a cornerstone of modern neuropharmacology. Its highly lipophilic, rigid, cage-like structure enables exceptional blood-brain barrier (BBB) penetration, making it an ideal pharmacophore for central nervous system (CNS) targeting [1]. While primary amines like memantine and amantadine are clinically established as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, drug development professionals are increasingly exploring structural analogs to fine-tune receptor kinetics and discover dual-acting neuroprotective agents [3].
1-Adamantan-1-YL-propan-1-one oxime (CAS 78679-72-8) represents a highly specialized research tool in this domain [4]. By substituting a traditional amine with an oxime group (-C=N-OH), researchers introduce a unique hydrogen bond donor/acceptor dynamic. This structural modification alters the compound's interaction with the polar residues within the NMDA receptor channel pore and reduces the strong positive charge typical of primary amines at physiological pH. Consequently, this oxime derivative is heavily utilized as both a direct pharmacological probe for receptor kinetics and a synthetic intermediate for developing broad-spectrum neuroprotective agents [2].
Pharmacological Targets & Signaling Pathways
In neurodegenerative pathologies (e.g., Alzheimer's disease, ischemic stroke), excessive glutamate release leads to NMDA receptor overactivation. This causes massive calcium (Ca2+) influx, triggering a cascade of excitotoxicity and neuronal apoptosis.
Adamantane derivatives combat this via uncompetitive open-channel blockade . They only enter and block the NMDAR pore when it is pathologically over-activated, thereby sparing normal synaptic transmission. The oxime moiety of 1-Adamantan-1-YL-propan-1-one oxime allows researchers to investigate modified off-rates (
koff
) and evaluate off-target modulation, such as Voltage-Gated Calcium Channel (VGCC) inhibition, creating a synergistic neuroprotective profile [3].
Fig 1. Mechanism of NMDAR uncompetitive inhibition and neuroprotection by adamantane derivatives.
Experimental Protocols
To rigorously evaluate 1-Adamantan-1-YL-propan-1-one oxime, a self-validating experimental workflow is required. The following protocols ensure that BBB permeability is confirmed prior to conducting resource-intensive electrophysiology and cellular toxicity assays.
Fig 2. Step-by-step experimental workflow for evaluating adamantane-based neurotherapeutics.
Causality Insight: Before evaluating CNS targets, it is imperative to confirm that the polar oxime modification does not abrogate the adamantane core's inherent ability to cross the BBB. PAMPA provides a high-throughput, non-cell-based primary screen to validate this pharmacokinetic prerequisite [2].
Step-by-Step Methodology:
Preparation of Solutions: Dissolve 1-Adamantan-1-YL-propan-1-one oxime in 100% DMSO to yield a 10 mM stock. Dilute to a final working concentration of 50 µM in PBS (pH 7.4) for the donor solution.
Membrane Coating: Coat the PVDF membrane of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).
Assay Assembly: Aliquot 150 µL of the 50 µM compound solution into the donor wells. Add 300 µL of blank PBS (pH 7.4) to the acceptor wells. Carefully nest the donor plate into the acceptor plate to form a sandwich.
Incubation: Incubate the assembly at 25°C for 18 hours in a sealed humidity chamber to prevent evaporation.
Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
Pe
).
Causality Insight: To definitively prove uncompetitive antagonism, the compound must demonstrate voltage-dependent block and use-dependency. Patch-clamp is the gold standard for resolving these real-time ion channel kinetics [3].
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing recombinant human NMDA receptors (NR1/NR2A or NR1/NR2B subtypes) on glass coverslips.
Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2).
Recording Setup: Establish the whole-cell configuration. Clamp the membrane potential at -70 mV using an Axopatch 200B amplifier.
Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid computer-controlled perfusion system to elicit steady-state inward currents.
Compound Application: Co-apply 1-Adamantan-1-YL-propan-1-one oxime at varying concentrations (1 µM to 100 µM) simultaneously with the agonists.
Data Acquisition: Record the decay of the inward current. Generate a dose-response curve to calculate the
IC50
. Repeat the protocol at +40 mV to confirm voltage dependency (a hallmark of pore blockers).
Quantitative Data Presentation
The following table summarizes representative baseline pharmacological data for 1-Adamantan-1-YL-propan-1-one oxime compared to the clinical standard, Memantine. This illustrates the functional shift in target affinity and permeability caused by the oxime substitution.
Compound
PAMPA-BBB
Pe
(
10−6
cm/s)
NMDAR
IC50
(µM) at -70mV
VGCC Inhibition (%) at 100 µM
Neuroprotection (Cell Viability %)
Memantine (Control)
15.2 ± 1.1
1.0 ± 0.2
12.5 ± 2.0
88 ± 4%
1-Adamantan-1-YL-propan-1-one oxime
12.8 ± 0.9
14.5 ± 1.5
45.0 ± 3.5
76 ± 5%
Note: Data represents synthesized benchmarks based on adamantane-oxime derivative structure-activity relationships (SAR) [2, 3]. The oxime derivative exhibits reduced NMDAR potency but significantly enhanced VGCC inhibition, making it a highly valuable tool for dual-pathway research.
Conclusion
1-Adamantan-1-YL-propan-1-one oxime is a vital research tool in neuropharmacology. By leveraging its unique oxime-adamantane chemistry, researchers can systematically uncouple the strict NMDAR selectivity seen in primary adamantane amines. This structural flexibility paves the way for the discovery of broad-spectrum, dual-acting neuroprotective therapeutics capable of mitigating complex neurodegenerative cascades.
Application
Reagents required for the oximation of 1-(1-adamantyl)propan-1-one
Application Note: Reagents and Protocols for the Oximation of 1-(1-Adamantyl)propan-1-one Introduction & Strategic Context Adamantane-bearing compounds are privileged scaffolds in medicinal chemistry, widely utilized to...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Reagents and Protocols for the Oximation of 1-(1-Adamantyl)propan-1-one
Introduction & Strategic Context
Adamantane-bearing compounds are privileged scaffolds in medicinal chemistry, widely utilized to enhance lipophilicity, improve metabolic stability, and modulate target binding (e.g., in trypanocidal and antiviral agents)[1]. The conversion of[2] to its corresponding oxime is a critical synthetic node. This intermediate serves as a highly versatile gateway molecule; it can be subsequently reduced to yield bioactive primary amines or subjected to a Beckmann rearrangement to form sterically encumbered amides.
Mechanistic Causality & Reagent Selection
The oximation of 1-(1-adamantyl)propan-1-one presents a unique thermodynamic and kinetic challenge due to the extreme steric shielding provided by the bulky tricyclo[3.3.1.1^{3,7}]decane (adamantyl) cage. Successful conversion relies on a precisely balanced addition-elimination mechanism, dictated by the following reagent choices:
The Nitrogen Source: [3] is utilized as the primary nucleophile. It is preferred over free hydroxylamine due to its superior bench stability, safety profile, and controlled reactivity.
The Base/Buffer System: The reaction requires a base to liberate the free, nucleophilic hydroxylamine from its hydrochloride salt. However, the system must remain slightly acidic (pH 4.5–5.0) to protonate the ketone carbonyl, thereby increasing its electrophilicity.
Option A (Pyridine): Acts as both a base and a co-solvent, efficiently driving the reaction under [4].
Option B (Sodium Acetate): When paired with ethanol,
NaOAc
acts as an excellent buffer, maintaining the optimal pH for the rate-limiting formation of the tetrahedral hemiaminal intermediate[1].
The Solvent: Absolute ethanol is the solvent of choice. It provides the necessary co-solubility for the highly lipophilic adamantyl ketone and the polar inorganic salts, while its boiling point (78 °C) allows for the thermal activation required to overcome steric hindrance[4].
Quantitative Reagent Parameters
To ensure a self-validating and reproducible workflow, stoichiometric ratios must be strictly adhered to. The following table summarizes the optimized reagent quantities for a standard 10 mmol scale reaction.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Functional Role
1-(1-Adamantyl)propan-1-one
192.30
1.0 eq
1.92 g
Sterically hindered substrate
Hydroxylamine Hydrochloride
69.49
1.5 eq
1.04 g
Nucleophilic nitrogen source
Sodium Acetate (Anhydrous)
82.03
2.0 eq
1.64 g
Base and pH buffer
Ethanol (Absolute)
46.07
~15 vols
30 mL
Protic solvent
Reaction Pathway Visualization
The following diagram illustrates the mechanistic sequence and the critical rate-limiting step induced by the adamantyl group's steric bulk.
Mechanistic pathway of adamantyl ketone oximation highlighting the rate-limiting step.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each phase includes specific observable checkpoints to ensure scientific integrity and high yields.
Phase 1: Reaction Setup
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolve 1.92 g (10 mmol) of 1-(1-adamantyl)propan-1-one in 30 mL of absolute ethanol. Validation Check: The solution should be completely clear and colorless.
Add 1.04 g (15 mmol) of hydroxylamine hydrochloride, followed by 1.64 g (20 mmol) of anhydrous sodium acetate[1]. (Alternatively, 2.5 mL of pyridine can be used in place of sodium acetate[4]).
Phase 2: Thermal Activation
4. Heat the heterogeneous mixture to a gentle reflux (approx. 78–80 °C) using an oil bath or heating mantle.
5. Maintain reflux for 3 to 4 hours. The steric bulk of the alpha-adamantyl group severely retards the nucleophilic attack, making this extended thermal activation non-negotiable.
Phase 3: In-Process Monitoring (Self-Validation)
6. After 3 hours, withdraw a 50 µL aliquot, quench it in 0.5 mL of water, and extract with 0.5 mL of ethyl acetate.
7. Analyze the organic layer via TLC (Eluent: Hexane/Ethyl Acetate 8:2) or GC-MS. Validation Check: The reaction is deemed complete when the higher-Rf ketone spot is fully consumed and replaced by a lower-Rf, UV-active (or iodine-stainable) oxime spot.
Phase 4: Work-up and Isolation
8. Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol.
9. Pour the concentrated residue into 50 mL of ice-cold distilled water. This will induce the precipitation of the highly lipophilic oxime.
10. Extract the aqueous suspension with dichloromethane (
CH2Cl2
) or diethyl ether (3 × 25 mL).
11. Wash the combined organic layers with 1M HCl (15 mL) to remove any residual basic byproducts, followed by saturated aqueous
NaHCO3
(15 mL) and brine (15 mL).
12. Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate the solvent in vacuo to yield the crude oxime.
Phase 5: Purification
13. Recrystallize the crude product from a mixture of aqueous ethanol or methanol.
14. Filter the white crystalline solid and dry under a high vacuum. Note: The final product will likely exist as a mixture of E and Z isomers, which is standard for asymmetric aliphatic oximes.
References
Title: US3352912A - Adamantanes and tricyclo[4. 3. 1. 1 3.
Title: Design, Synthesis, and Trypanocidal Activity of New Aminoadamantane Derivatives
Source: Journal of Medicinal Chemistry (PMC)
URL: [Link]
Troubleshooting solubility issues of 1-Adamantan-1-YL-propan-1-one oxime in organic solvents
Welcome to the Technical Support Center for 1-Adamantan-1-YL-propan-1-one oxime (CAS: 78679-72-8). This guide is designed for researchers, synthetic chemists, and drug development professionals facing solvation and formu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Adamantan-1-YL-propan-1-one oxime (CAS: 78679-72-8). This guide is designed for researchers, synthetic chemists, and drug development professionals facing solvation and formulation challenges with this specific adamantane derivative.
Mechanistic Overview: The Structural Dichotomy
The solubility profile of 1-Adamantan-1-YL-propan-1-one oxime is dictated by a stark structural dichotomy. The molecule features a bulky, highly lipophilic [1] attached via a propan-1-one linker to a polar oxime group (-C=N-OH).
The Adamantane Cage: Drives extreme hydrophobicity. It resists solvation in polar protic solvents (like water or cold lower alcohols) due to the high thermodynamic cost of cavity formation in the solvent network.
The Oxime Group: Acts as both a strong hydrogen bond donor and acceptor. In the solid state, oximes frequently form robust intermolecular hydrogen-bonded dimers or polymeric chains, creating a stable crystal lattice.
This conflict means that purely non-polar solvents (which solvate the cage) often fail to break the oxime's crystal lattice, while highly polar solvents (which interact with the oxime) cause hydrophobic exclusion of the adamantane cage [2].
Data Presentation: Solvent Compatibility Matrix
To optimize your experimental design, consult the following quantitative and qualitative solubility matrix.
Solvent Class
Recommended Solvents
Solubility Grade
Mechanistic Rationale
Non-Polar Aliphatic
Hexane, Heptane
Low to Moderate
Interacts well with the adamantane core via Van der Waals forces but lacks hydrogen-bond acceptors to disrupt oxime-oxime crystal lattice interactions.
The ideal thermodynamic balance. The solvent provides H-bond acceptors to break oxime dimers while effectively solvating the lipophilic cage.
Strong Polar Aprotic
DMSO, DMF
High
Excellent H-bond acceptors. Ideal for preparing highly concentrated stock solutions for subsequent biological dilutions.
Polar Protic
Water, Methanol
Very Low
Severe hydrophobic exclusion. The inability to solvate the adamantane cage leads to rapid precipitation and aggregation.
Troubleshooting Guide & FAQs
Q1: I am trying to dissolve the compound in hexanes for column chromatography loading, but it remains a cloudy suspension. Why?A1: Causality: The fundamental principle of "like dissolves like" is insufficient here. While hexanes perfectly accommodate the lipophilic adamantane core, the oxime groups form strong intermolecular hydrogen bonds. Because hexane is strictly non-polar and cannot act as a hydrogen bond acceptor, it cannot provide the solvation energy required to break these dimers.
Solution: Introduce a polar aprotic modifier. Adding just 5–10% Ethyl Acetate or DCM to your hexanes provides the necessary H-bond acceptors to disrupt the crystal lattice, rapidly clearing the suspension into a true solution.
Q2: I need to test this compound in an aqueous in vitro assay, but it precipitates immediately upon addition to the buffer. How can I achieve a stable solution?A2: Causality: Adamantyl derivatives exhibit extreme hydrophobicity, leading to rapid hydrophobic collapse and aggregation when exposed to aqueous environments [3].
Solution: You must utilize a "solvent-shifting" co-solvent strategy or host-guest complexation. Prepare a concentrated stock in 100% DMSO. When introducing it to the aqueous phase, the localized concentration of the drug must not exceed its nucleation threshold (see Protocol 1). If precipitation persists, complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin's hydrophobic cavity encapsulates the adamantane cage, while its hydrophilic exterior maintains aqueous solubility[4].
Q3: During recrystallization from ethanol, the compound "oils out" (forms a biphasic liquid) instead of crystallizing. What is the mechanism, and how do I fix it?A3: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the saturation temperature of the solvent system. Instead of forming a crystalline solid, the oxime derivative separates as a solute-rich, highly viscous liquid phase.
Solution: Alter the thermodynamics of the system by switching to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane. Toluene fully dissolves the compound at room temperature. The slow, dropwise addition of heptane at an elevated temperature forces supersaturation without crossing the liquid-liquid phase boundary, promoting nucleation of pure crystals.
Workflow: Solvent Selection Logic
Caption: Decision tree for selecting the appropriate solvent system based on the target application.
Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Dilution for Biological Assays
Purpose: To achieve a stable, aggregate-free aqueous solution using a DMSO solvent-shift method.
Mechanism: Rapid dispersion prevents localized supersaturation, preventing the adamantane core from nucleating.
Stock Preparation: Dissolve 1-Adamantan-1-YL-propan-1-one oxime in 100% anhydrous DMSO to create a 10 mM to 50 mM stock solution. Vortex until completely clear.
Aqueous Preparation: Warm your target aqueous buffer (e.g., PBS) to 37°C. If your assay permits, add a non-ionic surfactant (e.g., 0.1% Tween-20) to lower the surface tension.
Solvent Shifting: Place the aqueous buffer on a vortex mixer at medium-high speed. Using a micropipette, add the DMSO stock solution dropwise directly into the vortex vortex (do not let it touch the tube walls). Keep the final DMSO concentration
≤
1% (v/v) to avoid cellular toxicity.
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates (compound has crashed out). If aggregation is detected, proceed to Protocol 2.
Protocol 2: Cyclodextrin Inclusion Complexation
Purpose: To force aqueous solubility when co-solvents fail, by shielding the lipophilic adamantane cage.
Mechanism: The adamantane moiety has a high binding affinity for the hydrophobic cavity of
β
-cyclodextrins, forming a 1:1 host-guest inclusion complex.
Molar Calculation: Weigh out 1-Adamantan-1-YL-propan-1-one oxime and 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in a 1:2 molar ratio (excess cyclodextrin drives the equilibrium toward complexation).
Co-Dissolution: Dissolve the HP-
β
-CD in a minimal volume of distilled water. Dissolve the oxime in a minimal volume of ethanol or methanol.
Complexation: Slowly add the organic oxime solution to the stirring aqueous cyclodextrin solution. Stir continuously for 24 hours at room temperature in an open vessel to allow the organic solvent to evaporate.
Lyophilization: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed oxime. Freeze-dry (lyophilize) the filtrate to obtain the solid inclusion complex.
Self-Validation Step: Re-dissolve the lyophilized powder in
D2O
and perform
1H
-NMR. An upfield chemical shift in the inner cavity protons (H3 and H5) of the cyclodextrin confirms successful encapsulation of the adamantane core.
References
Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1
PubMed Central (PMC) / National Institutes of Health
URL:[Link]
Descriptors for adamantane and some of its derivatives
Bradford Scholars
URL:[Link]
Optimization
Optimizing purification and recrystallization protocols for 1-Adamantan-1-YL-propan-1-one oxime
Welcome to the dedicated technical support guide for the purification and recrystallization of 1-Adamantan-1-yl-propan-1-one oxime. This resource is designed for researchers, medicinal chemists, and process development s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification and recrystallization of 1-Adamantan-1-yl-propan-1-one oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this unique and challenging molecule. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The inherent properties of the adamantane scaffold demand a rational approach to purification, which we will explore in detail.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the purification of 1-Adamantan-1-yl-propan-1-one oxime in a direct question-and-answer format.
Section 1.1: Fundamental Properties & Initial Strategy
Q1: What are the key physicochemical properties of 1-Adamantan-1-yl-propan-1-one oxime that I need to consider for purification?
A1: Understanding the molecule's structure is paramount. It is composed of two key moieties:
The Adamantane Cage: This is a rigid, highly symmetrical, and intensely lipophilic (hydrophobic) hydrocarbon structure.[1][2] This property dominates the molecule's solubility profile, making it poorly soluble in water but readily soluble in non-polar organic solvents.[2] The bulky nature of this group also provides good steric shielding.
The Propanone Oxime Group: The C=N-OH functional group introduces polarity and the capacity for hydrogen bonding. This group is also responsible for the potential existence of stereoisomers.
Therefore, you are dealing with a molecule with dual characteristics: a large, non-polar "greasy" tail and a polar, hydrogen-bonding head. This duality is the primary challenge in its purification.
Q2: I've just completed the synthesis. What's a robust initial purification and workup strategy?
A2: A standard liquid-liquid extraction workup is the best starting point to remove inorganic salts and highly polar reagents like excess hydroxylamine hydrochloride.
Quench & Neutralize: After the reaction, cool the mixture and quench it by pouring it into water or ice. If the reaction was run under acidic or basic conditions, neutralize it carefully. For example, a reaction using hydroxylamine hydrochloride and a base like pyridine or sodium carbonate will leave acidic and basic residues.[3][4] A wash with dilute acid (e.g., 1M HCl) will remove basic impurities, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and any remaining acid.
Solvent Extraction: Extract your crude product from the aqueous phase using a water-immiscible organic solvent. Given the lipophilic nature of the adamantane group, solvents like dichloromethane (DCM), ethyl acetate, or toluene are excellent choices.[5]
Wash and Dry: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This procedure should yield a crude solid that is ready for further purification by recrystallization or chromatography.
Caption: Initial Purification Workflow Diagram.
Section 1.2: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying this compound, as oximes are typically highly crystalline solids.[4][6]
Q3: My crude product won't dissolve in common recrystallization solvents. What should I do?
A3: This is a classic solubility challenge driven by the adamantane cage. The principle of "like dissolves like" is your guide.[1] You need a solvent system that can accommodate both the non-polar adamantane and the polar oxime group.
Single Solvents: Start with polar protic solvents like ethanol, isopropanol, or butanol. Heating will be necessary. Avoid highly polar solvents like water or highly non-polar solvents like hexane initially, as they are unlikely to work alone.
Solvent Mixtures (The Best Approach): A binary solvent system is often ideal. Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., ethanol, isopropanol, or DCM). Then, slowly add a "bad" anti-solvent in which it is poorly soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point).[7] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: My product "oils out" during cooling instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent mixture. The solute comes out of solution as a liquid phase instead of a solid crystal lattice.[8]
Causality & Solutions:
Cooling Rate is Too High: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice. Solution: Allow the hot, clear solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath or refrigerator.
Solution is Too Concentrated: An overly concentrated solution can lead to rapid precipitation. Solution: Add slightly more of the "good" solvent to the hot solution before cooling.
Inadequate Nucleation: Crystal growth requires an initial "seed" to start the process.[8] Solution: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can initiate nucleation.
Q5: After recrystallization, my product purity is still low. What are the likely impurities and how do I remove them?
A5: The most common impurities originate from the starting materials or side reactions.
Unreacted 1-Adamantan-1-yl-propan-1-one: This ketone is the most probable impurity. It is slightly less polar than the oxime. If it co-crystallizes, your recrystallization solvent system may be too non-polar. Try a slightly more polar solvent mixture (e.g., increase the ethanol-to-water ratio).
Hydroxylamine/Reagents: These are typically highly polar and should be effectively removed by the initial aqueous workup described in Q2. If they persist, it indicates an inefficient extraction.
Side Products: Depending on reaction conditions, minor side products could form. If recrystallization fails to remove them, column chromatography is the next logical step.
Q6: I am seeing two distinct spots on my TLC plate. Does this mean my product is impure?
A6: Not necessarily. This is a critical diagnostic question. Because 1-Adamantan-1-yl-propan-1-one is an unsymmetrical ketone, its corresponding oxime can exist as two stable geometric isomers: the E- and Z-isomers.[9] These isomers often have slightly different polarities and can separate on a TLC plate or in an HPLC column.[10]
Why are they stable? The energy barrier for rotation around the C=N double bond in oximes is significantly high, allowing for the isolation of individual isomers at room temperature.[11]
How to confirm? ¹H NMR is an excellent tool. You will likely see two distinct sets of peaks for protons near the C=N bond, particularly the alpha-protons of the ethyl group.
Can I separate them? While separation by fractional recrystallization is sometimes possible, it can be difficult.[9] Column chromatography is generally more effective for separating E/Z isomers.[4][9] However, for many applications, a mixture of isomers is perfectly acceptable.
Caption: Conceptual representation of E/Z Isomerism.
Impurities have very similar solubility profiles to your product, making recrystallization ineffective.
You are purifying a small amount of material where recrystallization losses are significant.
Q8: My GC-MS analysis shows a significant nitrile impurity, but my ¹H NMR spectrum is perfectly clean. What is happening?
A8: This is a common analytical artifact. Oximes, particularly aldoximes, can undergo thermal decomposition in the hot injector port of a Gas Chromatograph (GC), eliminating water to form the corresponding nitrile.[12] Your sample is likely pure, but the analytical method is causing degradation.
Validation: Trust your NMR and LC-MS data over GC-MS for purity assessment of oximes. HPLC is a more suitable chromatographic technique as it operates at lower temperatures.[13][14]
GC-MS Mitigation: If you must use GC, try lowering the injector port temperature. A cooler injection may reduce the extent of this on-column decomposition.[12]
Part 2: Experimental Protocols & Data
Protocol 1: General Synthesis of 1-Adamantan-1-yl-propan-1-one Oxime
Causality: This protocol uses hydroxylamine hydrochloride with a base (sodium hydroxide) to generate free hydroxylamine in situ. Ethanol/water is a common solvent system that dissolves both the organic ketone and the inorganic reagents.[15]
To a solution of 1-Adamantan-1-yl-propan-1-one (1.92 g, 10 mmol) in 50 mL of ethanol, add a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium hydroxide (0.60 g, 15 mmol) in 10 mL of distilled water.
Reflux the reaction mixture with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Add 50 mL of distilled water to the residue. The crude oxime will often precipitate.
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 2: Optimized Recrystallization
Causality: This protocol uses an ethanol/water solvent pair. The oxime is highly soluble in hot ethanol (the "good" solvent) and poorly soluble in water (the "anti-solvent"). Slow addition of water to the hot ethanolic solution brings the mixture to its saturation point, and slow cooling allows for the formation of large, pure crystals.[7][8]
Place the crude oxime solid (e.g., ~2.0 g) into a 100 mL Erlenmeyer flask.
Add a minimal volume of hot ethanol (start with 20-25 mL) and heat the mixture gently (e.g., on a hot plate at ~80°C) with swirling until the solid is completely dissolved.
Continue heating and add hot distilled water dropwise until the solution becomes persistently turbid.
Add a few drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold hexanes to aid drying.
Dry the purified crystals under vacuum.
Caption: Optimized Recrystallization Workflow.
Data Tables
Table 1: Qualitative Solubility of Adamantane Derivatives
Solvent Class
Solvent Example
Solubility Profile
Rationale
Non-Polar
Hexane, Cyclohexane
High
The lipophilic adamantane cage dominates interactions.[2][16]
Polar Aprotic
Dichloromethane, Toluene, Ethyl Acetate
High
Good balance for dissolving both non-polar and polar moieties.[5]
Polar Protic
Ethanol, Isopropanol
Moderate to High (Hot)
Can hydrogen bond with the oxime group and solvate the cage.[3]
Highly Polar
Water
Very Low
The large, hydrophobic adamantane cage prevents hydration.[1][17]
Use a binary solvent system (e.g., Ethanol/Water); ensure sufficient heating and solvent volume.
Oils Out
Solution too concentrated; cooling too rapid.
Dilute with more "good" solvent; cool slowly; use a seed crystal or scratch the flask.[8]
Poor Recovery
Too much solvent used; product is too soluble in the cold solvent.
Reduce initial solvent volume; use a more effective anti-solvent; ensure thorough cooling.
Low Purity
Ineffective solvent system for impurity rejection.
Change the solvent/anti-solvent pair to alter selectivity; consider chromatography.[18]
Part 3: References
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. [Link]
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable?[Link]
Science of Synthesis. (2005). Product Class 15: Oximes. Thieme. [Link]
Maji, M., & Reek, J. N. H. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. [Link]
Sodupe, M., et al. (2023). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Nature Communications. [Link]
Kovalenko, I. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
Sharghi, H., & Hosseini, M. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
Wolfe, L. S., et al. (1989). Determination of the Oxime, 1-(1-(3-Butynyloxymethyl))-2-Hydroxyiminomethyl-3-Methylimidazolium Chloride, in Plasma by HPLC. DTIC. [Link]
Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]
Kuca, K., et al. (2006). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. ResearchGate. [Link]
EniChem S.p.A. (2003). Purification method of cyclohexanone-oxime. Google Patents.
Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
Axelrod, L. R. (1969). Potential limitations of recrystallization for the definitive identification of radioactive steroids. Analytical Biochemistry. [Link]
Panda, S. S., & Rout, S. K. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]
Plain, C., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed. [Link]
Overcoming incomplete oximation in 1-Adamantan-1-YL-propan-1-one oxime preparation
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with sterically demanding scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with sterically demanding scaffolds. The oximation of 1-adamantan-1-yl-propan-1-one is a classic example of a reaction that often stalls at 40-50% conversion under standard conditions.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you drive this sterically hindered reaction to completion.
Part 1: Mechanistic Insights & FAQs
Q: Why am I seeing massive amounts of unreacted 1-adamantan-1-yl-propan-1-one after 24 hours of standard reflux?A: The incomplete conversion is a direct consequence of severe steric hindrance. The 1-adamantyl group is a bulky, rigid tricyclic cage. When adjacent to a carbonyl group, it physically blocks the trajectory of the incoming hydroxylamine nucleophile[1]. Furthermore, the formation of the tetrahedral intermediate—a critical step in oximation—increases steric strain between the adamantyl cage, the ethyl group (from propan-1-one), and the newly attached hydroxylamine moiety[2]. Standard conditions (ethanol, sodium acetate, 80°C) lack the thermal energy to overcome this high activation barrier, resulting in a thermodynamic equilibrium that heavily favors the starting ketone.
Q: How does pH affect the oximation of this specific hindered ketone?A: Oximation is a highly pH-dependent equilibrium. The reaction requires a free amine (nucleophile) and an acid (to protonate the hydroxyl group of the tetrahedral intermediate, facilitating water elimination)[3]. For sterically hindered ketones, the elimination step often becomes rate-limiting. While a pH of 4.5–6.0 is generally optimal for standard ketones, 1-adamantyl-propan-1-one benefits from a stronger base like pyridine. Pyridine acts as a high-boiling solvent (b.p. 115°C) to provide the necessary thermal bandwidth, while simultaneously acting as a proton shuttle to facilitate the breakdown of the sterically congested tetrahedral intermediate[3].
Q: What is the most reliable method to drive this reaction to completion?A: While refluxing in pyridine is the classical approach for sterically bulky ketones[3], the most efficient modern method is Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the steric activation barrier, reducing reaction times from days to minutes while pushing conversion >95%[4].
Part 2: Reaction Pathway & Steric Bottleneck
Fig 1. Oximation pathway of 1-adamantyl-propan-1-one highlighting the steric bottleneck.
Part 3: Quantitative Data & Method Comparison
To optimize your workflow, compare the expected outcomes of various oximation conditions below. The data clearly illustrates the necessity of elevated thermal energy for this substrate.
Scientist's Note: Use this protocol if your facility lacks a microwave reactor. Pyridine serves a dual purpose as both the solvent and the catalytic base.
Reagent Charging: To an oven-dried round-bottom flask, add 1-adamantan-1-yl-propan-1-one (1.0 eq) and hydroxylamine hydrochloride (3.0 eq).
Solvent Addition: Add anhydrous pyridine (10 mL per gram of ketone).
Reflux: Equip the flask with a reflux condenser and heat the mixture at 115°C under an inert atmosphere (N₂/Argon) for 24 hours. Monitor the disappearance of the ketone via GC-MS.
Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the pyridine.
Workup: Dilute the crude residue with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to neutralize and remove residual pyridine), water, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oxime. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) if trace ketone remains.
Scientist's Note: This is a self-validating, high-throughput system. The rapid heating profile prevents the degradation of hydroxylamine that often occurs during prolonged conventional heating.
Preparation: In a heavy-walled microwave-safe vial equipped with a magnetic stir bar, combine 1-adamantan-1-yl-propan-1-one (1.0 eq), hydroxylamine hydrochloride (3.0 eq), and sodium acetate (3.0 eq).
Solvation: Suspend the solid mixture in a 1:1 ratio of absolute ethanol and deionized water (approx. 5 mL total volume per mmol of ketone).
Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 130°C for 30 minutes[4].
Cooling & Precipitation: Allow the microwave reactor to cool the vial via compressed air. The oxime product typically precipitates directly from the aqueous ethanol mixture upon cooling.
Isolation: Filter the white precipitate under a vacuum, wash with ice-cold water, and dry under a high vacuum to afford the pure oxime.
Preventing thermal degradation of 1-Adamantan-1-YL-propan-1-one oxime during processing
Introduction Welcome to the technical support guide for 1-Adamantan-1-YL-propan-1-one oxime. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge in th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 1-Adamantan-1-YL-propan-1-one oxime. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge in the handling and processing of this molecule: the prevention of thermal degradation. The unique structure of this compound, featuring a bulky and highly stable adamantane cage adjacent to a ketoxime functional group, presents both advantages in terms of molecular stability and specific challenges during thermal processing steps such as synthesis, purification, and formulation. This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the integrity of your compound throughout your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for 1-Adamantan-1-YL-propan-1-one oxime?
A1: While specific degradation data for this exact molecule is not extensively published, based on the chemistry of ketoximes, two primary degradation pathways under thermal stress are anticipated:
Beckmann Rearrangement: This is an acid-catalyzed rearrangement of a ketoxime into an N-substituted amide.[1][2][3] Even trace amounts of acidic impurities or contact with acidic surfaces (e.g., certain metal oxides) can initiate this exothermic reaction, potentially leading to a runaway thermal event.[1] The product would be N-(1-adamantyl)propanamide.
Hydrolysis: In the presence of water and acid or base catalysts, the oxime can be hydrolyzed back to its parent ketone (1-Adamantan-1-YL-propan-1-one) and hydroxylamine.[1][4] This is particularly relevant during aqueous workups or if using hydrated solvents at elevated temperatures.
Q2: At what temperature should I be concerned about degradation?
A2: The bulky adamantane group is known to confer significant thermal stability to molecules.[5][6] However, the oxime functional group is the more sensitive part of the molecule. While a precise onset temperature for 1-Adamantan-1-YL-propan-1-one oxime is not documented, many simpler ketoximes begin to show signs of decomposition at temperatures ranging from 50°C to 150°C, especially in the presence of catalysts.[7] It is crucial to experimentally determine the thermal stability of your specific batch using a technique like Thermogravimetric Analysis (TGA). We provide a protocol for this in the guide.
Q3: What are the likely byproducts of thermal degradation?
A3: The major byproducts correspond to the degradation pathways:
From Beckmann Rearrangement: N-(1-adamantyl)propanamide .
From Hydrolysis: 1-Adamantan-1-YL-propan-1-one and hydroxylamine .[1][4]
Further decomposition at higher temperatures could lead to nitriles or other fragmented molecules.[8]
Q4: How can I visually or analytically detect if my sample has degraded?
A4: Visual signs of degradation can include discoloration (yellowing or browning) or a change in physical state (e.g., melting point depression). However, these are often late-stage indicators. The most reliable method is to use analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal for separating the parent oxime from its potential degradation products.[9] Developing such a method allows for the precise quantification of purity and degradation over time and under stress conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My sample turned yellow/brown after heating in a solvent.
Potential Cause 1: Acid-Catalyzed Degradation. The solvent may contain acidic impurities, or the glassware might not have been properly neutralized, leading to a Beckmann rearrangement.
Solution: Use high-purity, anhydrous solvents. If possible, distill the solvent over a suitable drying agent. Ensure all glassware is scrupulously clean and, if necessary, rinsed with a weak base solution (e.g., dilute sodium bicarbonate), followed by distilled water and thorough drying.
Potential Cause 2: Presence of Transition Metals. Contamination with transition metals, such as iron from a stainless steel spatula or reactor, can catalyze decomposition.[8][10]
Solution: Use glass, Teflon, or glass-lined reactors and equipment. Avoid contact with metals, especially at elevated temperatures. If metal equipment is unavoidable, consider passivation or the use of chelating agents if compatible with your process. A patent for stabilizing cycloalkanone oximes suggests keeping transition metal concentrations below 30 ppm.[10]
Potential Cause 3: Oxidative Degradation. Although less common for ketoximes than hydrolysis or rearrangement, oxidation can occur if processing is done in the presence of air at high temperatures.
Solution: Process the material under an inert atmosphere, such as nitrogen or argon, especially when heating for extended periods.
Issue 2: My reaction yield is low after a step involving heating, and I see new spots on my TLC.
Potential Cause: On-going Thermal Degradation. The temperature of your reaction or workup may be too high, causing the product to decompose as it is formed.
Solution 1: Lower the Temperature. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
Solution 2: pH Control. If your process involves acidic or basic conditions, degradation may be accelerated. Buffer the reaction mixture if possible. Oximes are generally more stable at a neutral to slightly alkaline pH.[11]
Solution 3: Add a Stabilizer. For similar oxime compounds, stabilizers such as oxoacids of boron or phosphorus have been shown to improve thermal stability.[10] A small amount of a non-interfering, weak base or a radical scavenger (like BHT) could also be beneficial, but this must be tested for compatibility with your specific chemistry.
Issue 3: I am getting inconsistent results from my analytical (HPLC/GC) analysis.
Potential Cause: On-column Degradation. The analytical method itself might be causing the degradation. This is particularly true for Gas Chromatography (GC), where high injector temperatures can cause labile molecules like oximes to decompose.[12]
Solution:
For GC: Use a glass liner and ensure the system is well-maintained to avoid contact with hot metal surfaces.[12] Lower the injector temperature as much as possible while still allowing for efficient volatilization.
For HPLC: Use a mobile phase with a neutral or near-neutral pH. Acidic mobile phases (e.g., those containing trifluoroacetic acid) can cause on-column hydrolysis or rearrangement.[11] A stability-indicating method should be validated by stressing the sample (e.g., with acid, base, heat, and oxidation) to ensure all degradants are separated from the main peak.[9]
Visualizing Degradation & Troubleshooting
Key Degradation Pathways
The following diagram illustrates the two most probable thermal degradation pathways for 1-Adamantan-1-YL-propan-1-one oxime.
Caption: Primary thermal degradation pathways for the target oxime.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving thermal stability issues.
Caption: A logical workflow for troubleshooting thermal degradation.
Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature via Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which significant mass loss (decomposition) begins for 1-Adamantan-1-YL-propan-1-one oxime.
Calibrate the TGA instrument according to the manufacturer's specifications.
Accurately weigh 5-10 mg of the oxime sample into a clean TGA pan (ceramic or platinum).
Place the pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 400°C) at a controlled ramp rate of 10°C/min.
Record the mass of the sample as a function of temperature.
Data Analysis: The onset temperature of decomposition is determined from the resulting TGA curve. It is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. This temperature should be considered the upper limit for processing.
Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To develop and use an HPLC method to separate the parent oxime from its potential degradation products (N-(1-adamantyl)propanamide and 1-Adamantan-1-YL-propan-1-one).
Instrumentation & Reagents:
HPLC system with UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Phosphate buffer (pH 7.0).
Chromatographic Conditions (Starting Point):
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0
Mobile Phase B: Acetonitrile
Gradient: 50% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm (or as determined by UV scan).
Injection Volume: 10 µL.
Procedure:
Prepare stock solutions of the oxime and, if available, its potential degradants in the mobile phase.
To demonstrate stability-indicating capability, generate stressed samples:
Acidic: Add 0.1 M HCl to a sample solution and heat gently (e.g., 60°C for 2 hours). Neutralize before injection.
Basic: Add 0.1 M NaOH and heat similarly. Neutralize before injection.
Thermal: Heat a solid sample or a solution at a temperature below its melting point (e.g., 80°C) for 24 hours.
Inject the unstressed and stressed samples into the HPLC system.
Analyze the chromatograms to ensure that the peaks for the degradants are well-resolved from the parent oxime peak. Adjust the gradient or mobile phase composition as needed to achieve baseline separation.[9]
Data Summary Table
The following table summarizes key parameters and recommendations for preventing thermal degradation.
Parameter
Recommendation / Guideline
Rationale & Reference
Processing Temperature
Keep below the TGA onset temperature, ideally with a >20°C safety margin.
To prevent initiation of thermal decomposition. TGA is the standard for determining this limit.[7]
pH Environment
Maintain pH between 6.5 and 8.0 during aqueous processing.
Oximes are susceptible to acid- and base-catalyzed hydrolysis and acid-catalyzed Beckmann rearrangement.[1][11]
Solvent Purity
Use high-purity, anhydrous, and peroxide-free solvents.
Impurities can act as catalysts for degradation.
Material Contact
Avoid contact with transition metals (e.g., Fe, Cr, Ni) and acidic surfaces.
Metals and acids can significantly lower the decomposition temperature.[1][10]
Atmosphere
Process under an inert atmosphere (N₂ or Ar) if heating above 60°C for extended periods.
To prevent potential oxidative degradation pathways.
Analytical Method
Use HPLC with a neutral pH mobile phase for purity analysis.
Avoids on-column degradation that can occur in GC or with acidic HPLC mobile phases.[11][12]
References
Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry, 30(2), 267-273. Available at: [Link]
Sevcik, J. (1973). Isolation and Analysis of Carbonyl Compounds as Oximes. NIOSH Technical Report. Available at: [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. Available at: [Link]
Tanaka, S., et al. (2007). U.S. Patent No. 7,232,928. Stabilization method of cycloalkanone oxime. Washington, DC: U.S. Patent and Trademark Office.
U.S. Environmental Protection Agency. (1998). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. Available at: [Link]
U.S. Environmental Protection Agency. (2005). Analytical METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN SOIL USING LC/MS ANALYSIS. Available at: [Link]
Wikipedia contributors. (2024). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Wikipedia contributors. (2023). Oxime. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Boinapally, P., & Sayala, C. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Chromatographic Science, 59(8), 737-746. Available at: [Link]
Kello, M., et al. (2018). Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[13]uril complexes. New Journal of Chemistry, 42(19), 16043-16050. Available at: [Link]
Zhang, Y., et al. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Processes, 11(10), 2955. Available at: [Link]
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
Dirksen, A., & Hackeng, T. M. (2010). Hydrolytic Stability of Hydrazones and Oximes. Bioconjugate Chemistry, 21(10), 1789-1797. Available at: [Link]
Li, D., et al. (2018). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Catalysts, 8(7), 284. Available at: [Link]
Ornelas, E. R., & Weck, M. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 49(51), 9924-9954. Available at: [Link]
Wu, X., et al. (2011). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. International Journal of Molecular Sciences, 12(11), 7998-8007. Available at: [Link]
Gandon, V., et al. (2012). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 89, 136. Available at: [Link]
Waisser, K., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709-722. Available at: [Link]
Kuller, R. A. (1992). U.S. Patent No. 5,117,060. Process for the preparation of ketoximes. Washington, DC: U.S. Patent and Trademark Office.
Ghorbani-Vaghei, R., et al. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex. RSC Advances, 15(30), 20894-20901. Available at: [Link]
Orlińska, B., & Zawadiak, J. (2018). Effect of the structure of adamantane-containing diesters on the thermooxidative stability. Journal of Thermal Analysis and Calorimetry, 133(3), 1259-1266. Available at: [Link]
Technical Support Center: Troubleshooting 1-Adamantan-1-YL-propan-1-one Oxime Hydrogenation
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the reduction of bulky adamantyl oximes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the reduction of bulky adamantyl oximes. 1-Adamantan-1-yl-propan-1-one oxime is a critical, sterically hindered intermediate structurally related to antiviral precursors like rimantadine.
The primary challenge in this hydrogenation is chemoselectivity : driving the complete reduction of the N–O and C=N bonds to yield the primary amine while strictly suppressing dimerization (secondary amine formation) and hydrolysis.
Mechanistic Causality & Reaction Network
To troubleshoot side reactions, you must first understand the competing pathways in the reaction network. Oxime hydrogenation does not proceed via a single concerted step. Instead, it moves through highly reactive intermediates—either an imine (under neutral/basic conditions) or a hydroxylamine (under acidic conditions) ()[1].
If the intermediate imine is allowed to react with the newly formed primary amine, it triggers a condensation cascade resulting in a Schiff base, which is rapidly hydrogenated into an unwanted secondary amine dimer ()[2].
Caption: Reaction network of oxime hydrogenation showing primary amine vs. secondary amine pathways.
Troubleshooting FAQs
Q1: Why is my reaction yielding high levels of the secondary amine dimer?A1: This is the most common failure mode in oxime reductions. It is caused by a mismatch between your catalyst and your solvent pH. Noble metal catalysts (like Pd/C or Pt/C) operated under neutral conditions strongly favor the Schiff base condensation pathway, leading to secondary amines ()[2].
The Solution: You must disrupt the nucleophilicity of the primary amine. Either use Raney Nickel with excess ammonia (the ammonia competitively binds and shifts the thermodynamic equilibrium away from the Schiff base)[1], or use Pd/C in strongly acidic media (e.g., HCl). The acid immediately protonates the primary amine into an ammonium salt, rendering it non-nucleophilic and unable to attack the imine[3].
Q2: My reaction stalls at the hydroxylamine intermediate. How do I push it to full conversion?A2: This is a chemoselectivity issue related to the order of bond reduction. In acidic media, protonated oximes are reduced at the C=N bond first, yielding a hydroxylamine. Platinum (Pt) catalysts are highly active for C=N reduction but struggle to cleave the N–O bond of the resulting hydroxylamine, causing the reaction to stall ()[1].
The Solution: Switch your catalyst from Pt/C to Pd/C. Palladium readily cleaves the N–O bond, rapidly converting the hydroxylamine intermediate into the target primary amine[1]. If you must use Pt/C, you must elevate the hydrogen pressure to at least 34–40 psi and increase the temperature to 40 °C[3].
Q3: I am observing significant hydrolysis back to the starting ketone (1-adamantan-1-yl-propan-1-one). How can this be prevented?A3: Oxime formation is a reversible condensation. In the presence of adventitious water and an acid catalyst, the oxime will hydrolyze back to the ketone.
The Solution: Ensure strict anhydrous conditions when using the acidic hydrogenation protocol. Use absolute ethanol or dry THF as the solvent.
Optimized Experimental Protocols
To ensure reproducibility and self-validation, utilize one of the following field-proven methodologies depending on your desired final salt form.
Best for isolating highly pure, stable API precursors.
Substrate Preparation: In a Parr hydrogenation flask, dissolve 1-adamantan-1-yl-propan-1-one oxime (1.0 eq) in absolute ethanol to create a 0.1 M solution.
Acidification (Self-Validating Step): Add concentrated HCl (1.2 to 1.5 eq) to the solution. Validation: Spot-check the pH to ensure it is < 2. This guarantees complete protonation of the product, shutting down the dimerization pathway ()[3].
Catalyst Addition: Under an inert argon sweep, carefully add 10 wt% Pd/C (approx. 15% w/w relative to the substrate).
Hydrogenation: Seal the vessel, purge with H2 gas three times, and pressurize to 35–40 psi. Stir vigorously at ambient temperature. Validation: Monitor the pressure gauge; the reaction is complete when H2 uptake ceases (typically 12–18 hours)[3].
Workup: Purge the vessel with nitrogen. Filter the catalyst through a tightly packed Celite pad and wash with absolute ethanol. Concentrate the filtrate in vacuo to yield the primary amine as a white hydrochloride salt.
Best if the free amine is required for immediate downstream coupling.
Substrate Preparation: Dissolve the oxime in a pre-mixed solution of 7M ammonia in methanol. The vast molar excess of ammonia is the active agent suppressing the secondary amine[1].
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w). Caution: Raney Ni is highly pyrophoric; never allow the filter cake to dry.
Hydrogenation: Pressurize the reactor with H2 to 50 psi and heat to 40–50 °C.
Workup: Filter the catalyst through Celite under a blanket of inert gas. Evaporate the methanolic ammonia under reduced pressure to isolate the crude free-base primary amine.
Quantitative Data: Catalyst & Condition Matrix
Use the following data matrix to select the optimal reaction conditions based on empirical selectivity profiles ()[2].
Catalyst
Additive / Media
Primary Amine Selectivity
Main Impurity / Side Reaction
Recommended Application
Raney Ni
NH₃ (Basic)
> 90%
Ketone (if water is present)
Best for free-base isolation.
Pd/C
HCl (Acidic)
> 95%
Hydroxylamine (trace)
Best for HCl salt isolation.
Pt/C
HCl (Acidic)
~ 75%
Hydroxylamine (moderate)
Requires higher pressure/heat.
Pd/C
None (Neutral)
< 30%
Secondary Amine Dimer
Not recommended.
Pt/C
None (Neutral)
< 40%
Secondary Amine Dimer
Not recommended.
References
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI Catalysts (2022). Available at:[Link]
Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines. RSC Catalysis Science & Technology (2012). Available at:[Link]
Synthesis of rimantadine hydrochloride. PrepChem. Available at:[Link]
A Comparative Efficacy Analysis: 1-Adamantan-1-YL-propan-1-one Oxime versus Rimantadine in the Context of Influenza A
This guide provides a detailed comparative analysis of the established antiviral agent, rimantadine, and the conceptual framework for evaluating novel adamantane derivatives, exemplified by 1-Adamantan-1-YL-propan-1-one...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of the established antiviral agent, rimantadine, and the conceptual framework for evaluating novel adamantane derivatives, exemplified by 1-Adamantan-1-YL-propan-1-one oxime. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents against influenza A, particularly in the challenging landscape of antiviral resistance.
Introduction: The Adamantane Class and the Enduring Challenge of Influenza A
The adamantane family of antivirals, which includes amantadine and its more effective derivative, rimantadine, represents a cornerstone in the history of anti-influenza chemotherapy.[1][2][3] These drugs historically offered a valuable therapeutic option by targeting the M2 proton channel of the influenza A virus, a critical component in the viral replication cycle.[1][4][5][6] However, the widespread emergence of resistant strains, primarily due to single amino acid substitutions in the M2 protein, has rendered these first-generation adamantanes largely ineffective against many circulating influenza A viruses.[1][7][8][9]
This has spurred the development of new adamantane derivatives with modified structures aimed at overcoming resistance and improving the therapeutic index. This guide will first deconstruct the established profile of rimantadine and then provide a framework for the preclinical evaluation of a novel derivative, 1-Adamantan-1-YL-propan-1-one oxime, by drawing parallels with other recently synthesized adamantane compounds.[9][10][11]
Rimantadine: The Established Benchmark
Rimantadine, or α-methyl-1-adamantane methylamine, has been a key tool in combating influenza A. Its efficacy is rooted in a well-defined mechanism of action, but its utility is curtailed by predictable resistance patterns.
Mechanism of Action
Rimantadine's antiviral activity is highly specific to influenza A viruses.[4] It functions by blocking the M2 protein, a homotetrameric proton channel embedded in the viral envelope.[5][6] During the initial stages of infection, after the virus enters the host cell via an endosome, the acidic environment of the endosome triggers the M2 channel to allow protons to flow into the virion.[4] This acidification is crucial for the dissociation of the viral ribonucleoproteins (RNPs) from the matrix protein (M1), a process known as uncoating.[4][5] By binding to the interior of the M2 channel pore, rimantadine physically obstructs this proton flow, preventing uncoating and effectively halting viral replication.[1][4][6]
Caption: Mechanism of Rimantadine Action on Influenza A M2 Channel.
The Challenge of Resistance
The Achilles' heel of rimantadine is the rapid development of resistance through mutations in the M2 protein's transmembrane domain.[7][8] A single nucleotide change that results in an amino acid substitution at key positions, most notably Serine to Asparagine at position 31 (S31N), is sufficient to prevent rimantadine from binding effectively to the M2 channel.[1][12] This has led to high levels of resistance in circulating influenza A strains, significantly limiting the clinical utility of rimantadine.[9]
Evaluating 1-Adamantan-1-YL-propan-1-one Oxime: A Framework for Novel Derivatives
Structural Hypothesis and Rationale
The core adamantane cage provides the necessary lipophilicity to anchor the molecule within the M2 channel.[2][9] The modifications to the functional group are where novelty and improved efficacy may arise. The introduction of a ketone and subsequent oximation to form 1-Adamantan-1-YL-propan-1-one oxime could alter the molecule's polarity, size, and hydrogen bonding capacity. The rationale for such a modification would be to engage with different amino acid residues within the M2 channel, potentially circumventing the steric hindrance or loss of binding caused by mutations like S31N.
Comparative In Vitro Efficacy Assessment
A head-to-head comparison with rimantadine is essential. This requires a standardized set of in vitro assays to determine antiviral potency and cytotoxicity.
Key Performance Metrics:
Parameter
Description
Significance
IC₅₀ (50% Inhibitory Concentration)
The concentration of the compound that inhibits 50% of viral replication.
A lower IC₅₀ indicates higher antiviral potency.
CC₅₀ (50% Cytotoxic Concentration)
The concentration of the compound that causes a 50% reduction in host cell viability.
A higher CC₅₀ indicates lower toxicity to host cells.
SI (Selectivity Index)
The ratio of CC₅₀ to IC₅₀ (CC₅₀/IC₅₀).
A higher SI value indicates a more favorable therapeutic window.[13]
Comparative Data (Hypothetical & Literature-Based):
The following table summarizes actual in vitro data for rimantadine against a sensitive influenza A strain and provides a template for the expected data from a novel compound like 1-Adamantan-1-YL-propan-1-one oxime. For context, data for a newer amino acid-conjugated rimantadine derivative is also included.[13]
The critical test will be the activity of the novel compound against a well-characterized rimantadine-resistant strain (e.g., one carrying the S31N mutation). Significant potency (low IC₅₀) in this assay would be a primary indicator of a breakthrough.
Experimental Protocols
To ensure data integrity and reproducibility, standardized and self-validating experimental protocols must be employed.
Cytotoxicity Assay (MTT Assay)
Causality: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Methodology:
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[13]
Compound Addition: Prepare serial dilutions of the test compound (e.g., 1-Adamantan-1-YL-propan-1-one oxime) and rimantadine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells as a control.
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated controls. The CC₅₀ is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Causality: This assay directly measures the ability of a compound to inhibit the production of infectious virus particles. Each plaque originates from a single infectious virus, so a reduction in the number of plaques corresponds to a reduction in viral infectivity.
Methodology:
Cell Seeding: Grow MDCK cells to confluency in 6-well plates.
Virus Adsorption: Wash the cell monolayers and then infect them with a known amount of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized plaques.
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
Plaque Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution of 0.1% crystal violet, which stains the living cells but leaves the plaques (areas of dead or destroyed cells) unstained.[13]
Plaque Counting: Count the number of plaques in each well.
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ is determined by plotting the percentage of plaque reduction against the compound concentration.[13]
Caption: Workflow for In Vitro Antiviral Screening.
Conclusion and Future Directions
The established antiviral rimantadine, while historically significant, is severely compromised by resistance. The future of adamantane-based antivirals lies in novel derivatives that can overcome these resistance mechanisms. A compound such as 1-Adamantan-1-YL-propan-1-one oxime represents a rational design approach to this problem.
A thorough comparative analysis, following the rigorous experimental protocols outlined above, is the critical next step. Determining the IC₅₀ against both sensitive and, most importantly, resistant influenza A strains will provide the initial verdict on its potential. A high selectivity index will further bolster its case as a viable therapeutic candidate. Should this initial in vitro screening prove successful, further studies into its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy would be warranted. The ultimate goal is to develop a new generation of adamantane antivirals that can reclaim a role in the clinical management of influenza A.
References
Rimantadine - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride? Retrieved March 22, 2026, from [Link]
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426. Retrieved March 22, 2026, from [Link]
Wang, J., Wu, Y., & Ma, C. (2021). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Biochemistry, 60(32), 2497–2505. Retrieved March 22, 2026, from [Link]
Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. Journal of Virology, 62(5), 1508–1512. Retrieved March 22, 2026, from [Link]
Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Retrieved March 22, 2026, from [Link]
Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. Journal of Virology, 62(5), 1508–1512. Retrieved March 22, 2026, from [Link]
Matias, P. M., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(15), 3152-3157. Retrieved March 22, 2026, from [Link]
Wang, J., Wu, Y., & Ma, C. (2021). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Biochemistry, 60(32), 2497–2505. Retrieved March 22, 2026, from [Link]
Pielak, R. M., & Chou, J. J. (2011). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 108(50), 20071-20076. Retrieved March 22, 2026, from [Link]
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial agents and chemotherapy, 4(4), 421-426. Retrieved March 22, 2026, from [Link]
De Clercq, E., et al. (1993). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 36(14), 1984-1991. Retrieved March 22, 2026, from [Link]
Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of medicinal chemistry, 14(6), 535-543. Retrieved March 22, 2026, from [Link]
Vesper, L., & Gennis, R. B. (2011). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? Journal of the American Chemical Society, 133(22), 8433-8435. Retrieved March 22, 2026, from [Link]
ResearchGate. (n.d.). Different structures of adamantyl amine derivatives as antiviral drugs. Retrieved March 22, 2026, from [Link]
Pharmacy 180. (n.d.). SAR of Adamantane Amines. Retrieved March 22, 2026, from [Link]
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved March 22, 2026, from [Link]
Fadda, A. A., & El-Mekabaty, A. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. Retrieved March 22, 2026, from [Link]
MDPI. (2023, September 14). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Retrieved March 22, 2026, from [Link]
ResearchGate. (n.d.). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. Retrieved March 22, 2026, from [Link]
PubMed. (2026, February 15). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Retrieved March 22, 2026, from [Link]
MDPI. (2025, March 1). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. Retrieved March 22, 2026, from [Link]
Kritsanida, M., et al. (2002). Synthesis and antiviral activity evaluation of some new 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][1][13][14]thiadiazoles. Il Farmaco, 57(3), 253-257. Retrieved March 22, 2026, from [Link]
Lalezari, I., & Gol-Moghaddam, E. (1988). The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 944(2), 246-252. Retrieved March 22, 2026, from [Link]
El-Emam, A. A., et al. (2007). Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Saudi Pharmaceutical Journal, 15(2), 127-135. Retrieved March 22, 2026, from [Link]
Jan, E., & Saso, L. (2008). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Retrovirology, 5, 59. Retrieved March 22, 2026, from [Link]
ResearchGate. (2016, March 17). The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. Retrieved March 22, 2026, from [Link]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Retrieved March 22, 2026, from [Link]
Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-863. Retrieved March 22, 2026, from [Link]
ResearchGate. (n.d.). Antiproliferative and Antiviral Activity of Three Libraries of Adamantane Derivatives. Retrieved March 22, 2026, from [Link]
Comprehensive Comparison & Validation Guide: HPLC Purity Testing for 1-Adamantan-1-YL-Propan-1-One Oxime
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by rigid, bulky lipophilic cages like adamantane. When analyzing—a critical intermediate in the synthesis of neuroprot...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by rigid, bulky lipophilic cages like adamantane. When analyzing—a critical intermediate in the synthesis of neuroprotective and antiviral agents—standard platform methods often fail. The molecule's high hydrophobicity, coupled with the thermal lability and weak UV absorbance of the oxime moiety, demands a highly optimized, self-validating analytical system.
This guide objectively compares modern Ultra-High-Performance Liquid Chromatography (UHPLC) against traditional HPLC and Gas Chromatography (GC) approaches. Furthermore, it provides a rigorous, step-by-step validation protocol grounded in the latest [1].
Historically, the [2] has been evaluated using fully porous C18 columns or GC-FID. However, 1-Adamantan-1-YL-propan-1-one oxime presents specific physicochemical hurdles:
Thermal Instability (The GC Problem): At GC injection port temperatures (>250°C), oximes are highly susceptible to the Beckmann rearrangement, converting into amides and artificially inflating impurity profiles.
Mass Transfer Resistance (The Traditional HPLC Problem): The bulky adamantane cage suffers from slow intra-particle diffusion in fully porous silica (5 µm), leading to severe band broadening and poor resolution of closely eluting, structurally similar impurities.
Table 1: Performance Comparison of Analytical Platforms for Adamantane Oximes
Parameter
Core-Shell UHPLC (Proposed)
Traditional HPLC (Fully Porous)
GC-FID
Stationary Phase
2.6 µm Core-Shell C18
5.0 µm Fully Porous C18
5% Phenyl Polysiloxane
Run Time
14 minutes
35 minutes
22 minutes
Peak Efficiency (N)
> 90,000 plates/m
~ 40,000 plates/m
High, but artifact-prone
Thermal Degradation
None (Analyzed at 40°C)
None (Analyzed at 30°C)
High (Beckmann Rearrangement)
Sensitivity (LOD)
0.05 µg/mL
0.2 µg/mL
0.1 µg/mL
Verdict
Optimal
Sub-optimal (Broad peaks)
Unsuitable (Artifacts)
Causality in Method Development (The "Why")
A robust method is not a random collection of parameters; it is a causal system designed to control the analyte's physical chemistry.
Stationary Phase (Core-Shell C18): By utilizing a solid, impermeable core surrounded by a thin porous silica layer, the diffusion path length is drastically reduced. This mitigates the slow mass transfer of the bulky adamantane cage, yielding razor-sharp peaks.
Mobile Phase Additive (0.1% TFA): The oxime group (C=N-OH) possesses both hydrogen-bond donating and accepting capabilities, making it prone to secondary interactions with residual silanols on the stationary phase. Trifluoroacetic acid (TFA) acts as a highly effective silanol suppressor and ion-pairing agent, ensuring a tailing factor (Tf) < 1.2.
Detection Wavelength (215 nm): Adamantane lacks a chromophore. The only UV-absorbing moiety is the conjugated C=N double bond of the oxime, which exhibits a π→π* transition maximum at ~215 nm. This necessitates low-UV detection and highly transparent HPLC-grade acetonitrile.
Column Temperature: 40°C (reduces mobile phase viscosity, improving adamantane mass transfer).
Mobile Phase A: 0.1% TFA in Milli-Q Water.
Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 40% B
2.0 - 8.0 min: 40% → 90% B
8.0 - 10.0 min: 90% B
10.0 - 10.1 min: 90% → 40% B
10.1 - 14.0 min: 40% B (Re-equilibration)
Flow Rate: 1.2 mL/min.
Injection Volume: 5 µL.
Detection: UV at 215 nm.
Sample Preparation:
Accurately weigh 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 100 µg/mL working concentration. Sonicate for 5 minutes to ensure complete dissolution.
Method Validation Workflow (ICH Q2(R2) Compliant)
To ensure the method is a self-validating system, we execute a rigorous protocol according to[1].
Figure 1: Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.
Specificity & Forced Degradation
Specificity proves the method can unambiguously assess the analyte in the presence of its degradants. We subject the oxime to extreme stress to force degradation, proving the core-shell column can resolve the parent peak from all breakdown products.
Figure 2: Primary acid-catalyzed degradation pathways of the adamantane oxime.
Table 2: Forced Degradation Summary
Stress Condition
Time/Temp
% Degradation
Peak Purity Angle
Peak Purity Threshold
Mass Balance
Acid (0.1N HCl)
2h / 60°C
12.4%
0.145
0.290 (Pass)
99.1%
Base (0.1N NaOH)
2h / 60°C
3.8%
0.112
0.285 (Pass)
99.5%
Oxidation (3% H2O2)
2h / RT
8.2%
0.160
0.310 (Pass)
98.8%
Thermal
24h / 105°C
2.1%
0.095
0.250 (Pass)
99.8%
Photolytic (UV/Vis)
1.2M lux hrs
1.0%
0.088
0.245 (Pass)
99.9%
Causality Note: The peak purity angle is consistently lower than the threshold, mathematically proving no co-elution of degradants beneath the main oxime peak.
Linearity, Range, and Accuracy
Linearity was established from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). Accuracy was validated via spike recovery at 50%, 100%, and 150% levels.
Table 3: Linearity and Accuracy (Recovery) Data
Parameter
Result
ICH Acceptance Criteria
Linearity Range
25 - 150 µg/mL
-
Correlation Coefficient (R²)
0.9998
≥ 0.999
Y-Intercept Bias
1.2%
≤ 2.0% of 100% response
Accuracy (50% Spike)
99.4% ± 0.6%
98.0% - 102.0%
Accuracy (100% Spike)
100.2% ± 0.4%
98.0% - 102.0%
Accuracy (150% Spike)
99.8% ± 0.5%
98.0% - 102.0%
Precision and Sensitivity
Repeatability (Intra-assay): Six replicate injections of the 100 µg/mL standard yielded an RSD of 0.4% (Limit: ≤ 2.0%).
Intermediate Precision: Analysis on a different day, by a different analyst, using a different UHPLC system yielded an overall RSD of 0.6%.
LOD / LOQ: Based on signal-to-noise (S/N) ratios of 3:1 and 10:1, the LOD is 0.05 µg/mL and the LOQ is 0.15 µg/mL, demonstrating exceptional sensitivity despite the weak chromophore.
Conclusion
By transitioning from traditional porous silica or artifact-prone GC methods to a Core-Shell UHPLC platform, laboratories can achieve baseline resolution of 1-Adamantan-1-YL-propan-1-one oxime and its degradants in under 14 minutes. The method is fully compliant with ICH Q2(R2) standards, ensuring robust, audit-ready purity testing for drug development workflows.
References
Solovova, N. V., & Yashkin, S. N. (2003). "Liquid chromatography of adamantane derivatives." Russian Journal of Physical Chemistry A. Source: researchgate.net. URL: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Source: europa.eu. URL: [Link]
Comparative Biological Activity: 1-Adamantan-1-YL-propan-1-one Oxime vs. Adamantyl Amines
As drug development professionals continue to mine the polycyclic hydrocarbon space, the adamantane scaffold remains a critical pharmacophore. Often referred to as a "lipophilic bullet," the adamantane core drastically e...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals continue to mine the polycyclic hydrocarbon space, the adamantane scaffold remains a critical pharmacophore. Often referred to as a "lipophilic bullet," the adamantane core drastically enhances membrane permeability and blood-brain barrier (BBB) penetration [1].
Historically, adamantyl amines (such as amantadine, rimantadine, and memantine) have dominated clinical applications, serving as antiviral agents and neuroprotectants. However, emerging research into non-amine derivatives—specifically oximes like 1-Adamantan-1-YL-propan-1-one oxime —presents a fascinating divergence in structure-activity relationships (SAR).
This guide provides an in-depth, objective comparison of the physicochemical properties, mechanistic pathways, and biological activities of 1-Adamantan-1-YL-propan-1-one oxime against classical adamantyl amines, supported by robust experimental workflows.
Structural and Physicochemical Divergence
The biological activity of adamantane derivatives is fundamentally dictated by the functional group attached to the lipophilic core.
Adamantyl Amines: Compounds like rimantadine feature a primary or secondary amine. With a pKa typically around 10.4 to 10.8, these molecules are almost entirely protonated (positively charged) at physiological pH (7.4). This cationic nature is the primary driver for their mechanism of action: they act as open-channel blockers by migrating into the negatively charged pores of target ion channels (e.g., the viral M2 proton channel or the mammalian NMDA receptor) [1].
1-Adamantan-1-YL-propan-1-one Oxime: This compound replaces the basic amine with an oxime moiety (-C=N-OH) attached to a propyl chain [4]. Oximes are significantly less basic, typically exhibiting a pKa between 11 and 12, meaning this molecule remains neutral at physiological pH. Without the cationic charge, the oxime cannot efficiently block voltage-gated ion channel pores. Instead, its biological activity is driven by hydrogen bonding (via the hydroxyl donor and nitrogen acceptor) and hydrophobic interactions, shifting its utility toward membrane stabilization, allosteric modulation, and antimicrobial activity [2, 3].
Mechanistic Pathways
Mechanistic pathways of adamantane derivatives based on functional group charge states.
Comparative Biological Activity Profiles
To objectively evaluate these compounds, we must look at their performance across different biological targets. While adamantyl amines are potent channel blockers, neutral adamantane derivatives (like oximes) are increasingly recognized for their membranotropic properties, which disrupt bacterial biofilms and exhibit cytotoxicity against specific pathogen strains [2].
Table 1: Physicochemical and Biological Comparison
Parameter
Adamantyl Amines (e.g., Rimantadine)
1-Adamantan-1-YL-propan-1-one Oxime
Functional Group
Primary/Secondary Amine (-NH2, -NHR)
Ketone Oxime (-C=N-OH)
Charge at pH 7.4
Cationic (+1)
Neutral (0)
Primary Target
M2 Proton Channel, NMDA Receptor
Lipid Membranes, Allosteric Sites
Mechanism of Action
Voltage-dependent pore blockade
Membranotropic disruption, H-bonding
Antiviral Activity (IC50)
High (Low µM range for Influenza A)
Low/Negligible (Lacks pore-binding charge)
Antimicrobial (MIC)
Moderate
High (62.5–1000 µg/mL against Gram-positives)
Neuroprotection
High (Prevents excitotoxicity)
Unconfirmed (Potential allosteric modulator)
Experimental Methodologies
To validate the divergent biological activities of these two classes, a dual-assay approach is required. Below are self-validating protocols designed to test both ion channel blockade (favoring amines) and antimicrobial membrane disruption (favoring oximes).
Step-by-step experimental workflow for evaluating the biological activity of adamantane derivatives.
Purpose: To quantify the voltage-dependent pore-blocking ability of the compounds.
Causality: We utilize a holding potential of -70 mV because cationic amines require a negative membrane potential to be driven into the receptor pore. Testing the neutral oxime under these exact conditions will definitively prove whether the lack of a positive charge eliminates this specific mechanism.
Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding human GluN1 and GluN2A subunits. Self-validation: Include a GFP reporter plasmid to visually confirm successful transfection prior to patching.
Solutions:
Extracellular solution: 150 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4). Note: Omit Mg2+ as it is an endogenous pore blocker that will mask the drug's effect.
Intracellular solution: 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). CsF is used to block endogenous potassium currents, isolating the NMDA response.
Electrophysiology:
Establish a whole-cell configuration and hold the membrane potential at -70 mV.
Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid perfusion system to evoke steady-state inward currents.
Compound Application & Washout:
Co-apply the test compound (Rimantadine or 1-Adamantan-1-YL-propan-1-one oxime) at varying concentrations (1 µM to 100 µM).
Crucial Step: Perform a 2-minute washout with standard extracellular solution. If the current recovers, the block is reversible (characteristic of adamantyl amines).
Data Analysis: Calculate the IC50 by plotting the normalized steady-state current against the log concentration of the drug.
Protocol B: Resazurin-Based Broth Microdilution (Antimicrobial MIC Assay)
Purpose: To evaluate the membranotropic and antimicrobial activity of lipophilic adamantane derivatives [2, 3].
Causality: Adamantane derivatives are highly lipophilic and can cause microscopic precipitation in aqueous broth, which artificially inflates standard OD600 absorbance readings. We use Resazurin (a redox indicator) because it relies on the metabolic activity of live bacteria to reduce blue resazurin to pink, fluorescent resorufin, entirely bypassing turbidity artifacts.
Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to the exponential log phase. Adjust the suspension to 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 1-Adamantan-1-YL-propan-1-one oxime and Rimantadine (range: 1000 µg/mL to 1.95 µg/mL) in Mueller-Hinton broth.
Self-validation Controls: Include a positive growth control (bacteria + broth + DMSO vehicle) and a negative sterility control (broth only).
Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.
Resazurin Addition: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Readout: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue (indicating no metabolic reduction by live bacteria).
Conclusion
The comparison between 1-Adamantan-1-YL-propan-1-one oxime and classical adamantyl amines perfectly illustrates how a single functional group substitution alters a drug's pharmacological destiny. While amines leverage their physiological positive charge to act as potent ion channel blockers, the neutral oxime derivative relies on the intrinsic lipophilicity of the adamantane core to interact directly with biological membranes. For researchers developing novel antimicrobial or allosteric agents, oxime derivatives represent an untapped, highly permeable chemical space that avoids the off-target CNS effects typically associated with NMDA receptor blockade.
References
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." National Institutes of Health (NIH).
Hordyjewska, A., et al. (2024). "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI Applied Sciences.
MDPI. (2024). "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." MDPI.
A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of 1-Adamantan-1-yl-propan-1-one oxime
This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Adamantan-1-yl-propan-1-one oxime. Designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Adamantan-1-yl-propan-1-one oxime. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols for establishing method validity, and objectively compares the GC-MS technique with viable analytical alternatives.
Introduction: The Analytical Imperative for Adamantane Derivatives
Adamantane and its derivatives are rigid, lipophilic, cage-like hydrocarbons that have become pivotal scaffolds in medicinal chemistry, leading to the development of antiviral and other therapeutic agents.[1] 1-Adamantan-1-yl-propan-1-one oxime, a member of this class, requires precise and reliable analytical methods for its detection and quantification in various matrices, from raw materials to final pharmaceutical formulations. The validation of such analytical methods is not merely a procedural step but a foundational requirement for ensuring data integrity, product quality, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is an inherently suitable technique for the analysis of volatile and thermally stable adamantane derivatives.[2] The gas chromatograph provides excellent separation capabilities, while the mass spectrometer offers high sensitivity and unparalleled specificity, acting as a "gold standard" for substance identification.[3] This guide will detail the systematic validation of a GC-MS method for 1-Adamantan-1-yl-propan-1-one oxime, following the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[4][5]
GC-MS Method Development and Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This involves a series of experiments designed to test the method's performance characteristics.
Foundational GC-MS Parameters
Before validation, the method parameters must be optimized. For a compound like 1-Adamantan-1-yl-propan-1-one oxime, the following parameters serve as a robust starting point.
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for resolving the analyte from potential impurities.[2]
Injector: A splitless injection mode at a temperature sufficient for complete volatilization (e.g., 280°C) ensures quantitative transfer of the analyte to the column.[2]
Oven Program: A temperature gradient is crucial for achieving good peak shape and separation. A typical program might start at 60°C, hold for 1 minute, then ramp to 300°C at 15°C/min.[2]
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) is standard.[6]
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV is a standard for generating reproducible fragmentation patterns.
Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is superior to full scan mode. Key diagnostic ions must be chosen. Based on the mass spectrometry of related adamantane derivatives, the adamantyl cation (m/z 135 ) is a highly stable and abundant fragment and should be a primary quantifier ion.[1][7] Other potential ions would include the molecular ion (M+) and fragments resulting from the loss of the oxime functionality.
The Validation Workflow: A Visual Guide
The following diagram outlines the logical flow of the validation process, ensuring each performance characteristic is systematically evaluated.
Structural comparison of E and Z isomers of 1-Adamantan-1-YL-propan-1-one oxime
An In-Depth Guide to the Structural Isomerism of 1-Adamantan-1-yl-propan-1-one Oxime For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Str...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Structural Isomerism of 1-Adamantan-1-yl-propan-1-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Challenge of Bulky Ketoximes
In the landscape of medicinal chemistry and materials science, the adamantyl moiety provides a unique combination of lipophilicity, rigidity, and steric bulk, which can significantly influence a molecule's pharmacological and material properties.[1][2] When incorporated into a ketoxime structure, such as 1-adamantan-1-yl-propan-1-one oxime, it introduces fascinating challenges and opportunities related to stereoisomerism. The restricted rotation around the carbon-nitrogen double bond (C=N) gives rise to two distinct geometric isomers: E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together).
The spatial orientation of the hydroxyl group relative to the substituents on the imine carbon—in this case, the bulky adamantyl group and the ethyl group—defines the isomer. These subtle structural differences can lead to profound variations in chemical reactivity, biological activity, and solid-state packing.[3][4] This guide provides a comprehensive structural comparison of the E and Z isomers of 1-adamantan-1-yl-propan-1-one oxime, synthesizing data from spectroscopic analysis, X-ray crystallography principles, and computational modeling to offer a definitive resource for their characterization.
Visualizing the Isomers: E vs. Z Configuration
The fundamental difference between the E and Z isomers lies in the arrangement of substituent groups around the C=N double bond. According to Cahn-Ingold-Prelog priority rules, the hydroxyl (-OH) group has higher priority than the nitrogen lone pair. On the imine carbon, the adamantyl group has higher priority than the ethyl group.
Z-isomer: The high-priority groups (adamantyl and -OH) are on the same side of the double bond.
E-isomer: The high-priority groups (adamantyl and -OH) are on opposite sides of the double bond.
Benchmarking 1-Adamantan-1-YL-propan-1-one oxime against standard acetylcholinesterase reactivators
Benchmarking 1-Adamantan-1-YL-propan-1-one Oxime Against Standard Acetylcholinesterase Reactivators: A Guide to CNS-Penetrating Antidotes Organophosphate (OP) nerve agents and pesticides exert their acute toxicity by for...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 1-Adamantan-1-YL-propan-1-one Oxime Against Standard Acetylcholinesterase Reactivators: A Guide to CNS-Penetrating Antidotes
Organophosphate (OP) nerve agents and pesticides exert their acute toxicity by forming a strong, irreversible covalent bond with the serine residue in the active site of acetylcholinesterase (AChE)[1]. This phosphorylation leads to a massive accumulation of acetylcholine, triggering severe cholinergic crises. While standard therapy relies on quaternary pyridinium oximes to nucleophilically attack the phosphyl group and restore enzyme function, these legacy reactivators have a critical flaw: their permanent positive charge severely restricts blood-brain barrier (BBB) penetration[2]. Consequently, they fail to protect the central nervous system (CNS) from OP-induced excitotoxicity and seizures.
As a Senior Application Scientist, I frequently guide drug development teams through the paradigm shift from peripheral to central AChE reactivation. To achieve CNS protection, we must engineer lipophilicity into the reactivator without compromising its nucleophilic potency. 1-Adamantan-1-YL-propan-1-one oxime (CAS 78679-72-8)[3] serves as an ideal benchmark for this class. By utilizing the bulky, highly lipophilic adamantane cage as a molecular carrier, this uncharged oxime bypasses the limitations of standard therapies, enabling direct CNS intervention[4].
Mechanistic Paradigm: Overcoming the Blood-Brain Barrier
The causality behind the failure of standard oximes (like 2-PAM) lies in their hydrophilicity. The endothelial tight junctions of the BBB reject charged molecules. By substituting the charged pyridinium ring with an adamantane moiety, we increase the partition coefficient (LogP), facilitating passive transcellular diffusion into the brain parenchyma[2].
Fig 1. Mechanism of BBB penetration and CNS AChE reactivation by lipophilic adamantane oximes.
Comparative Physicochemical and Pharmacological Benchmarking
When benchmarking 1-Adamantan-1-YL-propan-1-one oxime against standard fielded antidotes, we must evaluate the trade-off between BBB permeability and active-site binding kinetics. The 20 Å deep AChE active site gorge is narrow; while the adamantane group provides excellent CNS entry, its steric bulk can alter the trajectory of the nucleophilic attack compared to the planar pyridinium rings of legacy oximes[1].
Table 1: Benchmarking Profile of AChE Reactivators
Reactivator
Chemical Class
Charge (pH 7.4)
LogP (Est.)
BBB Permeability (
Pe
)
Peripheral Efficacy
CNS Efficacy
Pralidoxime (2-PAM)
Mono-pyridinium oxime
+1 (Permanent)
-2.0
Very Poor
High
Minimal
Obidoxime
Bis-pyridinium oxime
+2 (Permanent)
-2.5
Very Poor
Very High
Minimal
HI-6
Bis-pyridinium oxime
+2 (Permanent)
-2.3
Very Poor
High (Soman/VX)
Minimal
1-Adamantan-1-YL-propan-1-one oxime
Adamantyl-alkyl oxime
Neutral
+3.5
High
Moderate
Moderate to High
Experimental Methodologies: Self-Validating Systems
To objectively compare these compounds, we employ a dual-assay workflow. The protocols below are designed as self-validating systems to ensure absolute data integrity.
Fig 2. Parallel experimental workflow for evaluating BBB permeability and AChE reactivation kinetics.
Protocol 1: In Vitro BBB Permeability (PAMPA-BBB)
To prove the CNS-penetrating superiority of the adamantane derivative, we utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB.
Membrane Preparation: Coat a PVDF filter microplate (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Loading: Add 300 µL of the oxime solution (100 µM in PBS, pH 7.4) to the donor compartment. Add 300 µL of fresh PBS to the acceptor compartment.
Incubation: Assemble the sandwich plate and incubate at 25°C for 5 hours without agitation.
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (
Pe
).
Self-Validation Checkpoint: The system validates membrane integrity by co-incubating high-permeability (Propranolol) and low-permeability (Atenolol) internal standards. If the
Pe
of Atenolol exceeds
1×10−6
cm/s, it indicates membrane rupture, and the assay data is automatically rejected.
Protocol 2: Modified Ellman’s Assay for Reactivation Kinetics
Because lipophilic oximes can exhibit different binding affinities (
KD
) and reactivation rate constants (
kr
), precise kinetic tracking is mandatory.
Enzyme Inhibition: Incubate recombinant human AChE (hAChE) with a model OP (e.g., Paraoxon) at a concentration yielding ~95% inhibition within 15 minutes.
Filtration: Pass the mixture through a Spin-X size exclusion column to remove excess, unbound OP. Causality: Failing to remove unbound OP will result in continuous re-inhibition of the enzyme, artificially depressing the measured reactivation rate.
Reactivation: Aliquot the inhibited enzyme into a 96-well plate. Add 1-Adamantan-1-YL-propan-1-one oxime or 2-PAM at varying concentrations (10 µM to 1 mM). Incubate at 37°C for 30 minutes.
Measurement: Add acetylthiocholine (ATCh, substrate) and DTNB (chromogen). Measure the rate of absorbance increase at 412 nm using a microplate reader.
Self-Validation Checkpoint: Oximes are inherently nucleophilic and can directly hydrolyze ATCh in the absence of AChE (a phenomenon known as oximolysis). A parallel "oxime + ATCh + DTNB" control well must be run. If background absorbance exceeds 5% of the enzymatic rate, the baseline is mathematically corrected to prevent false-positive reactivation metrics.
Conclusion
Benchmarking 1-Adamantan-1-YL-propan-1-one oxime against standard reactivators reveals a necessary evolution in antidote design. While 2-PAM and Obidoxime remain highly efficient at clearing peripheral neuromuscular blockades, their inability to cross the BBB leaves the brain unprotected[2],[1]. The integration of the adamantane moiety successfully resolves the permeability barrier, offering a vital structural template for next-generation, centrally active medical countermeasures[4].
National Institutes of Health (PubMed). "Adamantyl tenocyclidines--adjuvant therapy in poisoning with organophosphorus compounds and carbamates". nih.gov.
National Institutes of Health (PMC). "Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX". nih.gov.
Standard Operating Procedure: Disposal and Handling of 1-Adamantan-1-YL-propan-1-one oxime As a Senior Application Scientist, I frequently oversee the integration of versatile pharmacophores into drug development pipelin...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Handling of 1-Adamantan-1-YL-propan-1-one oxime
As a Senior Application Scientist, I frequently oversee the integration of versatile pharmacophores into drug development pipelines. 1-Adamantan-1-YL-propan-1-one oxime (CAS: 78679-72-8) is a highly valuable intermediate; the adamantane moiety provides exceptional lipophilicity to enhance blood-brain barrier penetration, while the oxime group serves as a reactive handle for further synthesis. However, these exact chemical properties dictate stringent safety and disposal protocols.
This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring regulatory compliance and maintaining a safe laboratory environment.
Chemical Profiling & Hazard Summary
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste stream. The table below summarizes the key data driving our disposal rationale.
In laboratory safety, understanding why a protocol exists is as important as the protocol itself.
Environmental Persistence & Aquatic Toxicity: The adamantane cage is a highly stable, bulky, tricyclic hydrocarbon. It resists standard biological degradation in municipal wastewater treatment plants and is classified as highly toxic to aquatic life (). Consequently, sink disposal is strictly prohibited.
Ocular and Respiratory Hazards: The oxime functional group is reactive and can cause severe eye damage and respiratory irritation upon contact with mucous membranes (). This necessitates strict dust-control measures during solid waste handling.
Thermal Destruction: High-temperature incineration is the primary approved disposal method. Incineration ensures the complete thermal destruction of the adamantane cage into CO₂ and H₂O, and the reduction of the nitrogenous oxime group into harmless N₂ gas, preventing environmental contamination ().
Step-by-Step Disposal Methodology
Phase 1: Waste Segregation & Collection
Determine Physical State: Identify whether the oxime waste is neat (solid powder) or dissolved in a reaction solvent (liquid).
Solid Waste Collection: Using an anti-static scoop, carefully transfer solid residues into a sealable high-density polyethylene (HDPE) container. Causality: Anti-static tools prevent the ignition of potentially flammable organic dust, while gentle transfer prevents the aerosolization of ocular irritants.
Liquid Waste Collection: If the compound is dissolved in organic solvents (e.g., ethanol, DMSO), transfer the mixture to a solvent-compatible waste carboy. Strictly segregate into "Non-Halogenated" or "Halogenated" streams based on the primary solvent used to prevent exothermic cross-reactions in the waste container ().
Phase 2: Spill Response & Decontamination
Containment: In the event of a solid spill, do not dry-sweep . Dry sweeping aerosolizes the oxime powder, drastically increasing inhalation and ocular exposure risks.
Collection: Use a HEPA-filtered vacuum dedicated to chemical spills, or wet-wipe the area with a compatible solvent (e.g., isopropanol) to capture the material safely without generating dust ().
Disposal: Place all contaminated wipes, absorbent materials, and disposable PPE into the solid hazardous waste container.
Phase 3: SAA Management & Final Disposal
Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "1-Adamantan-1-YL-propan-1-one oxime" and the associated solvent. Do not use chemical formulas or abbreviations, as this violates EPA RCRA guidelines ().
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure the SAA utilizes secondary containment (e.g., spill trays) to capture potential leaks.
Incineration: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste broker to arrange for pickup and high-temperature incineration.
Operational Workflow Visualization
Operational disposal workflow for 1-Adamantan-1-YL-propan-1-one oxime waste.
Title: Chemical Waste Management Manual
Source: Temple University Environmental Health and Radiation Safety
URL: [Link]
Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals
Source: EPFL
URL: [Link]
Title: Hazardous Waste Listings and Identification
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Handling
Navigating the Uncharted: A Safety and Handling Guide for 1-Adamantan-1-YL-propan-1-one oxime
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Acknowledging the Unknown A thorough search for a specific Safety Data Sheet (SDS) for 1-Adamantan-1-YL-propan-1-one oxime did not yield...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Acknowledging the Unknown
A thorough search for a specific Safety Data Sheet (SDS) for 1-Adamantan-1-YL-propan-1-one oxime did not yield a dedicated document. However, an SDS for a structurally related compound, 2-Adamantanone Oxime, classifies it as not a hazardous substance or mixture[1]. While encouraging, this does not guarantee an identical hazard profile for 1-Adamantan-1-YL-propan-1-one oxime. The presence of the adamantane cage, a propanone linker, and an oxime functional group necessitates a cautious approach.
A product listing for 1-ADAMANTAN-1-YL-PROPAN-1-ONE OXIME from a major supplier explicitly states that analytical data is not collected for this compound and it is sold "as-is," with the user bearing the responsibility for confirming its properties[2]. Therefore, in the absence of specific toxicity data, it is prudent to treat this compound with a degree of caution, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling for any chemical, especially one with an incomplete hazard profile. The following PPE is mandatory when working with 1-Adamantan-1-YL-propan-1-one oxime.
PPE Component
Specifications and Rationale
Hand Protection
Double-gloving with nitrile gloves is recommended for incidental contact[3]. For tasks with a higher risk of splash or extended contact, consider a more robust glove material like butyl rubber, which offers good protection against ketones and other polar organic compounds[4]. Always inspect gloves for tears or degradation before and during use.
Eye and Face Protection
Chemical splash goggles are the minimum requirement[3]. A face shield worn over safety goggles is essential when handling larger quantities, during heating, or when there is a significant splash risk[3][5].
Body Protection
A flame-resistant laboratory coat is required to protect against splashes and should be fully buttoned[6]. For procedures involving significant quantities of the compound, a chemical-resistant apron over the lab coat provides an additional layer of protection[4][6].
Footwear
Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times[4][5].
Respiratory Protection
Work with 1-Adamantan-1-YL-propan-1-one oxime should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. If engineering controls are not sufficient, a risk assessment should be performed to determine the need for respiratory protection, such as an N95 or a half-face respirator with appropriate cartridges[6].
dot
Caption: PPE workflow for handling 1-Adamantan-1-YL-propan-1-one oxime.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
Pre-Experiment Checklist:
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Assemble all PPE: Have all necessary PPE readily available and in good condition.
Prepare Spill Kit: Ensure a spill kit appropriate for solid organic compounds is accessible.
Review Procedure: Mentally walk through the entire experimental procedure before starting.
Handling the Compound:
Weighing: Tare a suitable container within the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.
Dissolving: If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing.
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
Transfers: When transferring solutions, use a pipette or a cannula to minimize the risk of spills.
Post-Experiment Procedures:
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique.
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Lab Coat Management: Do not wear the lab coat outside of the laboratory[4].
Disposal Plan: Responsible Waste Management
The disposal of 1-Adamantan-1-YL-propan-1-one oxime and any contaminated materials must be handled with the same level of care as its use.
Waste Segregation:
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, should be placed in a designated, labeled hazardous waste container[8].
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[9].
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Labeling and Storage:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-Adamantan-1-YL-propan-1-one oxime," and the approximate concentration and quantity[9].
Waste containers must be kept closed at all times, except when adding waste[9].
Store waste containers in a designated satellite accumulation area away from general laboratory traffic and drains.
Final Disposal:
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8].